1,6-Bis(p-carboxyphenoxy)hexane
Description
The exact mass of the compound 1,6-Bis(p-carboxyphenoxy)hexane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyesters - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,6-Bis(p-carboxyphenoxy)hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Bis(p-carboxyphenoxy)hexane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[6-(4-carboxyphenoxy)hexoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXYULOQZUKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCOC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106680-96-0 | |
| Details | Compound: Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |
| Record name | Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106680-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20147724 | |
| Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106680-96-0, 74774-53-1 | |
| Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Bis(4-carboxyphenoxy)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Surface Erosion Characteristics of CPH-Based Polymers
Executive Summary
This technical guide provides a rigorous analysis of 1,6-bis(p-carboxyphenoxy)hexane (CPH) and its copolymers, specifically focusing on their unique surface erosion mechanism. Unlike bulk-eroding polyesters (e.g., PLGA), CPH-based polyanhydrides degrade layer-by-layer, maintaining structural integrity while releasing payload at a zero-order rate. This document details the physicochemical drivers of this phenomenon, synthesis protocols to achieve high molecular weight, and characterization techniques to validate erosion fronts.[1][2]
Part 1: The Physics of Erosion
The Hydrophobic Barrier Mechanism
The defining characteristic of CPH is its extreme hydrophobicity, derived from the aromatic rings linked by a hexamethylene spacer. When copolymerized with Sebacic Acid (SA), the resulting polymer, p(CPH:SA) , exhibits a degradation behavior governed by the Göpferich Erosion Number (
The erosion mechanism is a race between two velocities:
- : The velocity of water penetration into the polymer matrix.
- : The velocity of anhydride bond cleavage.
For CPH-based polymers, the aromatic hydrophobicity ensures that
Visualization of Erosion Regimes
The following diagram illustrates the mechanistic difference between Bulk Erosion (typical of PLGA) and Surface Erosion (typical of CPH).
Figure 1: Comparative logic of Bulk vs. Surface erosion. CPH polymers maintain core integrity (Green) while the erosion front (Yellow) advances.
Part 2: Synthesis & Fabrication Protocols
To achieve a polymer capable of true surface erosion, high molecular weight and purity are required. Low molecular weight oligomers allow water infiltration, reverting the system to bulk erosion.
Protocol: Melt Polycondensation
Objective: Synthesize high-MW p(CPH:SA) copolymer (20:80 ratio).
Reagents:
-
1,6-bis(p-carboxyphenoxy)hexane (CPH) diacid.
-
Acetic Anhydride (excess).[6]
Workflow:
-
Prepolymer Preparation (Acetylation):
-
Reflux CPH diacid in excess acetic anhydride (1:5 w/v) for 30 minutes under inert gas (Nitrogen/Argon).
-
Critical Step: Remove unreacted acetic anhydride via vacuum evaporation to isolate the acetylated prepolymer.
-
Recrystallize from dry toluene/chloroform (50:50) to remove acetic acid byproducts. Purity >98% is required (verify via
H-NMR).
-
-
Melt Polymerization:
-
Combine CPH prepolymer and SA prepolymer in the desired molar ratio (e.g., 20:80).
-
Heat to 180°C in a melt-condensation flask.
-
Apply high vacuum (< 0.1 mbar ) immediately.
-
Reaction Time: 90 minutes. The high vacuum drives the removal of acetic anhydride byproduct, shifting equilibrium toward chain extension.
-
Viscosity Check: The melt should become highly viscous. If bubbling ceases early, vacuum seal may be compromised.
-
-
Purification:
-
Dissolve the crude polymer in minimal dry methylene chloride.
-
Precipitate into a large volume of dry diethyl ether (1:10 ratio) at -20°C.
-
Filter and dry under vacuum for 24 hours.
-
Synthesis Logic Diagram
Figure 2: Synthesis pathway ensuring high molecular weight via removal of acetic anhydride byproduct.
Part 3: Characterization of the Erosion Front
Proving surface erosion requires differentiating between mass loss and molecular weight (MW) loss.
The "Crust" Analysis (SEM)
In surface erosion, the bulk of the polymer remains unchanged.
-
Protocol: Incubate polymer discs in PBS (pH 7.4) at 37°C.
-
Sampling: Remove discs at
days. Freeze-dry immediately. -
Cross-Sectional SEM: Fracture the disc.
-
Expected Result: You should observe a dense, non-porous core and a thin, degrading "shell" or crust at the surface. If the core is porous, the polymer is bulk eroding (likely due to low MW or poor synthesis).
GPC Analysis (The Definitive Test)
This is the most critical validation step.
-
Bulk Erosion Signature: MW decreases rapidly throughout the entire device before significant mass loss occurs (PLGA behavior).
-
Surface Erosion Signature (CPH): The MW of the remaining device stays relatively constant, while the mass decreases linearly. The degradation is confined to the surface layer, which washes away.
Tunability of Degradation Rates
The ratio of CPH (hydrophobic) to SA (hydrophilic) dictates the velocity of the erosion front.
| Polymer Composition (CPH:SA) | Hydrophobicity | Approx.[1] Degradation Time (10mm disc) | Erosion Mechanism |
| 0:100 (Pure SA) | Low | 2–4 Days | Rapid Surface/Bulk Mix |
| 20:80 | Moderate | 1–2 Weeks | Surface Erosion |
| 50:50 | High | 1–2 Months | Strict Surface Erosion |
| Pure CPH | Very High | > 1 Year | Extremely Slow Surface Erosion |
Note: Data derived from standard PBS incubation at 37°C [1, 3].
References
-
Göpferich, A. (1996).[7][8] Mechanisms of polymer degradation and erosion. Biomaterials, 17(2), 103-114.[7][8] [Link]
-
Tamada, J. A., & Langer, R. (1993).[9] Erosion kinetics of hydrolytically degradable polymers. Proceedings of the National Academy of Sciences, 90(2), 552-556. [Link]
-
Torres, M. P., Determan, A. S., Mallapragada, S. K., & Narasimhan, B. (2006). Synthesis and characterization of novel polyanhydrides with tailored erosion mechanisms. Journal of Biomedical Materials Research Part A, 76(1), 102-110. [Link]
-
Kipper, M. J., Shen, E., Determan, A., & Narasimhan, B. (2002). Design of an injectable system based on bioerodible polyanhydride microspheres for sustained drug delivery. Biomaterials, 23(22), 4405-4412. [Link]
Sources
- 1. kinampark.com [kinampark.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Mechanisms of polymer degradation and erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erosion kinetics of hydrolytically degradable polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fabrication of Poly(CPH) Nanoparticles via Solvent Evaporation
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Potential of Poly(CPH) in Nanomedicine
Poly(cyclohexane-1,2-dicarboxylate) (poly(CPH)) and its analogues are emerging as a promising class of biodegradable polyesters for advanced drug delivery applications. Their aliphatic cyclic structure offers a unique combination of properties, potentially leading to favorable biocompatibility and tunable degradation kinetics. The fabrication of poly(CPH) into nanoparticles (NPs) allows for the encapsulation of therapeutic agents, enhancing their solubility, stability, and pharmacokinetic profiles.
The solvent evaporation technique is a robust and widely adopted method for producing polymeric nanoparticles.[1] This method's versatility allows for the encapsulation of a wide array of therapeutic molecules within a polymer matrix.[2] The fundamental principle involves the emulsification of a polymer-containing organic phase in a continuous aqueous phase, followed by the removal of the organic solvent, leading to the precipitation of the polymer into solid nanoparticles.[3] The success of this technique hinges on a thorough understanding of the interplay between the polymer's physicochemical properties and the various process parameters.
This comprehensive guide provides a detailed protocol for the fabrication of poly(CPH) nanoparticles using the single emulsion-solvent evaporation method. It delves into the rationale behind experimental choices, outlines critical parameters, and offers a step-by-step methodology for synthesis and characterization, empowering researchers to harness the full potential of poly(CPH) in their drug development endeavors.
Core Principles: Understanding the Solvent Evaporation Mechanism
The formation of nanoparticles via the solvent evaporation method is a multi-step process governed by principles of polymer chemistry, thermodynamics, and fluid dynamics. A deep understanding of these principles is paramount for the rational design and optimization of the fabrication process.
The process begins with the dissolution of the poly(CPH) polymer and the therapeutic agent in a volatile organic solvent that is immiscible with water. This organic phase is then dispersed into an aqueous phase containing a surfactant or emulsifying agent, typically under high-energy homogenization or sonication. This results in the formation of a stable oil-in-water (O/W) emulsion, where nano-sized droplets of the organic phase are stabilized by the surfactant molecules at the oil-water interface.
The subsequent evaporation of the organic solvent is a critical step. As the solvent is removed, the polymer concentration within the nanodroplets increases, eventually reaching a point of supersaturation. This leads to the precipitation and solidification of the polymer, entrapping the drug molecules within the newly formed nanoparticle matrix. The final nanoparticle suspension is then purified to remove any remaining solvent, excess surfactant, and unencapsulated drug.
The size, morphology, and drug loading of the resulting nanoparticles are influenced by a multitude of factors, including the physicochemical properties of the polymer, the choice of solvent and surfactant, and the processing conditions.[4]
Materials and Equipment
Materials
| Reagent | Grade | Recommended Supplier | Notes |
| Poly(cyclohexane-1,2-dicarboxylate) (poly(CPH)) | Research Grade | Varies | The synthesis of poly(CPH) may be required if not commercially available. |
| Dichloromethane (DCM) or Chloroform | ACS Grade | Sigma-Aldrich, Fisher Scientific | Ensure high purity and low water content. |
| Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed | MW 13,000-23,000 | Sigma-Aldrich | A commonly used surfactant for stabilizing oil-in-water emulsions. |
| Deionized (DI) Water | Ultra-pure | Millipore Milli-Q or equivalent | Essential for preventing ionic contamination. |
| (Optional) Drug of Interest | As required | Varies | The drug should be soluble in the chosen organic solvent. |
Equipment
| Equipment | Specifications | Recommended Manufacturer |
| Probe Sonicator | With microtip | Branson, Qsonica |
| Magnetic Stirrer with Hotplate | Variable speed and temperature control | IKA, Corning |
| Rotary Evaporator (Optional) | For faster solvent removal | Büchi, Heidolph |
| Centrifuge | Capable of >15,000 x g | Beckman Coulter, Eppendorf |
| Dynamic Light Scattering (DLS) System | For size and zeta potential measurement | Malvern Panalytical, Wyatt Technology |
| Transmission Electron Microscope (TEM) | For morphology analysis | JEOL, Thermo Fisher Scientific |
Experimental Workflow and Protocols
Part 1: Preparation of Poly(CPH) Nanoparticles
This protocol details the fabrication of unloaded poly(CPH) nanoparticles. For drug-loaded nanoparticles, the therapeutic agent is co-dissolved with the polymer in the organic phase.
Sources
Localized Delivery of Chemotherapeutic Agents Using Poly(CPH) Wafers
An Application Guide for Researchers and Drug Development Professionals
Senior Application Scientist Note: The paradigm of cancer treatment is continually evolving, moving away from systemic administration of chemotherapeutics towards more targeted, localized approaches.[1] This shift aims to maximize drug concentration at the tumor site while minimizing systemic toxicity and its debilitating side effects.[1][2] Biodegradable polymer-based depots, such as films, rods, and wafers, are at the forefront of this evolution, offering a platform for sustained, localized drug release directly within the tumor microenvironment.[3]
Among the class of biodegradable polymers, polyanhydrides are particularly well-suited for this application due to their surface-eroding characteristics, which can lead to near-constant (zero-order) drug release kinetics.[4][5] This application note provides a comprehensive technical guide on the use of poly(1,6-bis(p-carboxyphenoxy)hexane), or poly(CPH), wafers for the localized delivery of chemotherapeutic agents. Poly(CPH) is a hydrophobic, crystalline polyanhydride that degrades slowly, making it an excellent candidate for long-term, controlled drug delivery.[4]
This document will guide you through the synthesis of the poly(CPH) polymer, the fabrication of drug-loaded wafers, and detailed protocols for their in vitro and in vivo characterization and evaluation. The methodologies are designed to be robust and self-validating, providing you with the technical foundation to apply this technology in your research and development endeavors.
Synthesis and Characterization of Poly(CPH) Polymer
The foundation of the delivery system is the poly(CPH) polymer. Its synthesis from the 1,6-bis(p-carboxyphenoxy)hexane (CPH) monomer is typically achieved through melt polycondensation. This process involves converting the dicarboxylic acid monomer into a prepolymer and then heating it under high vacuum to form high molecular weight polymer chains.
Rationale for Synthesis Method
Melt polycondensation is a common and solvent-free method for synthesizing polyanhydrides. The process is driven by the removal of a condensation byproduct (acetic anhydride in this case), which shifts the equilibrium towards the formation of long polymer chains. The two-step process (prepolymer formation followed by high-temperature polymerization) allows for better control over the final molecular weight of the polymer, which is a critical parameter influencing its degradation rate and mechanical properties.
Protocol: Synthesis of Poly(CPH)
Materials:
-
1,6-bis(p-carboxyphenoxy)hexane (CPH) monomer (CAS 74774-53-1)[6]
-
Acetic anhydride
-
Argon or Nitrogen gas
-
Anhydrous toluene
-
Petroleum ether
-
Schlenk flask and glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
High-vacuum pump
Step-by-Step Procedure:
-
Prepolymer Synthesis:
-
Place the CPH monomer in a Schlenk flask equipped with a magnetic stir bar.
-
Add an excess of acetic anhydride (e.g., a 1:10 molar ratio of monomer to acetic anhydride).
-
Fit the flask with a reflux condenser and flush the system with inert gas (Argon or Nitrogen).
-
Heat the mixture with stirring under reflux for 30-60 minutes to form the CPH-diacetylated prepolymer.
-
Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure. The resulting product is a clear, viscous liquid or a low-melting-point solid.
-
-
Melt Polycondensation:
-
Increase the temperature of the prepolymer to 180°C.
-
Apply a high vacuum (<1.0 mmHg) to the system while maintaining vigorous stirring.
-
Continue the polymerization for 90-180 minutes. The viscosity of the melt will increase significantly as the polymer chains grow.
-
Once the desired viscosity is achieved, remove the heat and allow the polymer to cool to room temperature under inert gas.
-
The resulting solid poly(CPH) polymer can be purified by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent like petroleum ether.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterization of Poly(CPH)
It is crucial to characterize the synthesized polymer to ensure it meets the required specifications for drug delivery applications.
| Parameter | Technique | Purpose | Typical Results |
| Chemical Structure | FTIR, ¹H NMR | To confirm the formation of anhydride bonds and the absence of residual monomers or solvents. | FTIR: Characteristic anhydride peaks (~1815 and 1745 cm⁻¹). ¹H NMR: Absence of carboxylic acid proton peaks. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | To determine the number-average (Mn) and weight-average (Mw) molecular weight and polydispersity index (PDI). | Mw can be tailored (e.g., 10,000 - 50,000 Da) depending on polymerization time. PDI is typically between 1.5 and 2.5. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm). | Poly(CPH) is semi-crystalline with a distinct Tm. |
Fabrication of Drug-Loaded Poly(CPH) Wafers
The incorporation of a chemotherapeutic agent and the formation of the polymer into a wafer device are critical steps. Compression molding is a straightforward and widely used technique for this purpose.
Workflow for Wafer Fabrication and Characterization
Caption: Workflow for wafer fabrication and subsequent in vitro analysis.
Protocol: Wafer Fabrication by Compression Molding
Materials:
-
Synthesized and purified poly(CPH) polymer
-
Chemotherapeutic agent (e.g., Paclitaxel, Carmustine, Cisplatin) - must be stable at the processing temperature if melt-based methods are used. For compression molding, the drug should be in a fine powder form.
-
Hydraulic press
-
Wafer die (e.g., 10 mm diameter)
-
Spatula, mortar, and pestle
Step-by-Step Procedure:
-
Preparation:
-
Gently grind the poly(CPH) polymer into a fine powder using a mortar and pestle.
-
Calculate the required amounts of polymer and drug to achieve the desired drug loading (e.g., 5% w/w).
-
Weigh the polymer and drug powders accurately.
-
-
Mixing:
-
Combine the two powders in a mortar.
-
Mix thoroughly for 5-10 minutes to ensure a homogenous distribution of the drug within the polymer matrix. This step is critical for achieving consistent drug release.
-
-
Compression Molding:
-
Assemble the die.
-
Carefully transfer the mixed powder into the die cavity.
-
Level the powder surface gently with a spatula.
-
Place the die into the hydraulic press.
-
Apply pressure (e.g., 2-3 tons) for 1-2 minutes to compress the powder into a solid wafer. The optimal pressure may need to be determined empirically.
-
Slowly release the pressure and carefully eject the formed wafer from the die.
-
-
Storage:
-
Store the wafers in a desiccator at low temperature (e.g., -20°C) to prevent premature degradation and maintain drug stability.
-
In Vitro Characterization of Wafers
Before proceeding to efficacy studies, it is essential to characterize the physical and drug-release properties of the fabricated wafers.
Drug Loading and Encapsulation Efficiency
Rationale: This protocol quantifies the amount of drug successfully incorporated into the wafer. It serves as a critical quality control check to ensure dose accuracy and consistency between batches.
Protocol:
-
Accurately weigh a drug-loaded wafer.
-
Dissolve the wafer in a known volume of a suitable solvent that dissolves both the polymer and the drug (e.g., dichloromethane).
-
Precipitate the polymer by adding a non-solvent (e.g., petroleum ether).
-
Centrifuge the sample to pellet the polymer.
-
Collect the supernatant containing the dissolved drug.
-
Quantify the drug concentration in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the Drug Loading and Encapsulation Efficiency (EE) using the following formulas:
-
Drug Loading (%) = (Mass of drug in wafer / Total mass of wafer) x 100
-
EE (%) = (Actual drug loading / Theoretical drug loading) x 100
-
In Vitro Drug Release Study
Rationale: This study evaluates the rate and mechanism of drug release from the wafer over time.[5] The data is essential for predicting the in vivo performance and duration of therapeutic action. The choice of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) is intended to mimic physiological conditions.
Caption: Schematic of an in vitro drug release study setup.
Protocol:
-
Place one drug-loaded wafer into a vial containing a known volume of release buffer (e.g., 10 mL of PBS, pH 7.4).
-
Place the vial in an incubator shaker set to 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 3, 6, 12 hours, and daily thereafter for several weeks), withdraw a sample (e.g., 1 mL) of the release buffer.
-
Immediately replenish the vial with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time. The release profile from poly(CPH) is expected to be slow and prolonged due to its hydrophobic nature.[4]
In Vitro Efficacy Assessment
Rationale: Once the drug release has been characterized, the biological activity of the released drug must be confirmed.[7] This is typically done by exposing cancer cells to the drug-containing release medium and assessing cell viability.[8]
Protocol: Cytotoxicity Assay using Released Drug
-
Prepare Conditioned Media: Collect the release buffer from the In Vitro Drug Release Study at various time points (e.g., Day 1, Day 7, Day 14). These samples contain the drug released from the wafer.
-
Cell Culture: Seed a relevant cancer cell line (e.g., a glioma cell line for a brain cancer therapeutic) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Treatment: Remove the standard culture medium and replace it with the "conditioned media" collected in step 1. Include appropriate controls:
-
Negative Control: Cells treated with release buffer from a drug-free wafer.
-
Positive Control: Cells treated with a known concentration of the free drug.
-
Untreated Control: Cells in standard culture medium.
-
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using a standard method, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.
-
Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. A significant reduction in viability for cells treated with the conditioned media confirms the cytotoxic activity of the released drug.[9]
In Vivo Evaluation in Preclinical Models
Rationale: The final step in preclinical evaluation is to assess the safety and efficacy of the drug-loaded wafers in a relevant animal model.[10] This involves implanting the wafer at a tumor site and monitoring tumor growth over time compared to control groups.[2]
Protocol: General In Vivo Efficacy Study (Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.)
-
Animal Model: Use an appropriate animal model, such as immunodeficient mice (e.g., nude mice) for xenograft studies.[2]
-
Tumor Inoculation: Subcutaneously inoculate the mice with a suspension of cancer cells (e.g., 1 x 10⁶ cells) in the flank. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[11]
-
Group Allocation: Randomize the animals into treatment groups, for example:
-
Group 1: Implantation of drug-loaded poly(CPH) wafer.
-
Group 2: Implantation of blank poly(CPH) wafer (placebo).
-
Group 3: Systemic administration of the drug (e.g., intravenous injection).
-
Group 4: No treatment (saline injection).
-
-
Wafer Implantation:
-
Anesthetize the animal.
-
Make a small incision in the skin adjacent to the tumor.
-
Create a small subcutaneous pocket and insert the wafer next to or within the tumor mass.
-
Close the incision with sutures or surgical clips.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health status as indicators of systemic toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined maximum size.
-
Euthanize the animals and excise the tumors for weighing and histological analysis.
-
Plot the mean tumor volume versus time for each group. A significant delay in tumor growth in the group receiving the drug-loaded wafer compared to controls indicates efficacy.[2][12]
-
References
- Current time information in Copenhagen, DK. Google.
- Preparation and characterization of protein-loaded polyanhydride microspheres. (n.d.). Google.
- Mathiowitz, E., Kline, D., & Langer, R. (1990). Morphology of polyanhydride microsphere delivery systems. Scanning Microscopy, 4(2), 329-340. PubMed.
- Polyanhydride Microcapsules Exhibiting a Sharp pH Transition at Physiological Conditions for Instantaneous Triggered Release. (2021). Langmuir. ACS Publications.
- [Intratumoral chemotherapy in an experimental animal model: another therapeutic possibility in cancerology]. (n.d.). PubMed.
- Influence of injection technique, drug formulation and tumor microenvironment on intratumoral immunotherapy delivery and efficacy. (2021). Journal for ImmunoTherapy of Cancer.
- In Vitro Chemoresistance and Chemosensitivity Assays. (n.d.). eviCore.
- Polyanhydride microspheres that display near-constant release of water-soluble model drug compounds. (1993). Pharmaceutical Research. PubMed.
- Intratumoral Drug Delivery with Nanoparticulate Carriers. (n.d.). PMC. NIH.
- Breaking Down Barriers: Advancements in Biodegradable Drug Delivery. (n.d.). Pharma Focus Europe.
- Local drug delivery strategies for cancer treatment: gels, nanoparticles, polymeric films, rods, and wafers. (2012). Journal of Controlled Release. PubMed.
- Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models. (n.d.). PMC.
- Synthesis and characterization of novel polyanhydrides with tailored erosion mechanisms. (2005). CORE.
- Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems. (n.d.). PMC.
- Polymeric Drug Delivery Systems for Localized Cancer Chemotherapy. (n.d.). PubMed.
- In Vitro Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
- In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences.
- In Vitro Chemo-Sensitivity Assay Guided Chemotherapy is Associated with Prolonged Overall Survival in Cancer Patients. (2013). ResearchGate.
- Long-Term Survival in Animal Models: A Comparative Analysis of Tigilanol Tiglate and Alternative Intratumoral Cancer Therapies. (n.d.). Benchchem.
- Local Drug Delivery Strategies for Cancer Treatment: Gels, Nanoparticles, Polymeric Films, Rods, and Wafers. (n.d.). PMC.
- Local interstitial delivery of z-butylidenephthalide by polymer wafers against malignant human gliomas. (n.d.). PubMed.
- Revolutionary Biodegradable Drug Delivery Systems (2025): How Pharma Goes Green for a Healthier Future. (2025). PharmaCores.
- Poly[1,6-bis(p-carboxyphenoxy)hexane]. (n.d.). Sigma-Aldrich.
- Drug release from PLGA microparticles can be slowed down by a surrounding hydrogel. (n.d.). ScienceDirect.
- Control polymer 2, poly[1,6-bis(para-carboxyphenoxy)hexane], hydrolytically degrades into 1,6-bis(para-carboxyphenoxy)hexane, an inactive compound. (n.d.). ResearchGate.
- Phenomenology of the Initial Burst Release of Drugs from PLGA Microparticles. (2020). ACS Publications.
- Biodegradable Polymers for Small-Molecule Delivery. (n.d.). BOC Sciences.
- Polymer delivery of chemotherapy for squamous cell carcinoma of the head and neck. (1994). Archives of Otolaryngology–Head & Neck Surgery. PubMed.
- POLY((1 6-BIS(P-CARBOXYPHENOXY)HEXANE)-. (n.d.). Guidechem.
- Biodegradable Polymer-Based Drug-Delivery Systems for Ocular Diseases. (n.d.). PMC.
- Journey to the Market: The Evolution of Biodegradable Drug Delivery Systems. (n.d.). MDPI.
- Drug Release Kinetics of PLGA-PEG Microspheres Encapsulating Aclacinomycin A: The Influence of PEG Content. (2025). MDPI.
- Effect of Particle Size on Drug Loading and Release Kinetics of Gefitinib-Loaded PLGA Microspheres. (2017). PubMed.
- 1,6-Bis(p-carboxyphenoxy)hexane. (n.d.). Santa Cruz Biotechnology.
- Synthesis of Monodisperse Sequence-coded Polymers with Chain-lengths above DP100. (n.d.). AWS.
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Advanced Protocol: Encapsulation of Hydrophobic Therapeutics in 1,6-bis(p-carboxyphenoxy)hexane (CPH) Based Polyanhydride Matrices
Executive Summary & Scientific Rationale
The delivery of hydrophobic therapeutics (e.g., paclitaxel, carmustine, corticosteroids) faces a critical bottleneck: achieving sustained, zero-order release without the "burst effect" typical of bulk-eroding polyesters like PLGA.
1,6-bis(p-carboxyphenoxy)hexane (CPH) is a pseudo-aromatic monomer used to synthesize high-crystallinity polyanhydrides. Unlike polyesters, Poly(CPH) and its copolymers degrade via surface erosion . This means the polymer matrix degrades layer-by-layer from the outside in, much like a bar of soap. For hydrophobic drugs dispersed within this matrix, release is governed strictly by the rate of polymer erosion, not by water diffusion into the core. This mechanism protects moisture-sensitive payloads and provides superior control over release kinetics.
This guide details the end-to-end workflow: from the synthesis of the CPH pre-polymer to the encapsulation of hydrophobic drugs via oil-in-water (O/W) solvent evaporation.
Material Synthesis: The Foundation
Commercial polyanhydrides are often undefined. For reproducible drug delivery, in-house synthesis via melt-polycondensation is the gold standard.
Phase A: Monomer Synthesis (Williamson Ether Synthesis)
Objective: Synthesize 1,6-bis(p-carboxyphenoxy)hexane (CPH) from p-hydroxybenzoic acid.
Protocol:
-
Dissolution: In a 1L 3-neck flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid (1.1 mol) and NaOH (2.75 mol) in 400 mL deionized water. Note: Exothermic reaction; add NaOH pellets slowly.
-
Coupling: Heat to reflux.[1] Add 1,6-dibromohexane (0.5 mol) dropwise over 60 minutes.
-
Reaction: Reflux for 16–20 hours. A white precipitate will form as the disodium salt becomes less soluble or as the reaction progresses.
-
Purification: Cool to room temperature. Filter the solid.[2] Resuspend in water and acidify to pH < 2 with HCl to protonate the carboxylic acid groups.
-
Washing: Filter the crude CPH diacid. Wash repeatedly with acetone and water to remove unreacted reagents.
-
Drying: Vacuum dry at 60°C for 24 hours.
Phase B: Pre-polymer Synthesis & Melt Polycondensation
Objective: Convert CPH diacid into a reactive acetyl-terminated pre-polymer, then polymerize.
Protocol:
-
Activation: Reflux CPH diacid in excess Acetic Anhydride (Ac₂O) (1:5 w/v ratio) for 30 minutes under nitrogen.
-
Isolation: Concentrate the solution to 20% volume. Chill to 4°C to crystallize the CPH-diacetate pre-polymer. Filter and wash with dry ethyl ether.
-
Polymerization (Melt Polycondensation):
-
Place CPH pre-polymer in a glass polymerization tube equipped with a side arm for vacuum.
-
Immerse in a salt bath at 180°C .
-
Apply high vacuum (< 0.1 mmHg). Acetic anhydride byproduct will distill off.
-
Critical Endpoint: Polymerization is complete when the melt viscosity plateaus (typically 90–120 mins).
-
Purification: Dissolve the polymer in dry Methylene Chloride (DCM) and precipitate into dry petroleum ether.
-
Expert Insight: Pure Poly(CPH) is highly crystalline and degrades over years. For drug delivery requiring weeks/months release, copolymerize CPH with Sebacic Acid (SA) by mixing their respective pre-polymers before the melt condensation step (e.g., 20:80 CPH:SA).
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway from raw materials to high-molecular-weight Poly(CPH).
Encapsulation Protocol: O/W Emulsion Solvent Evaporation
For hydrophobic drugs, the Oil-in-Water (O/W) single emulsion technique is the most robust method. It ensures the drug remains trapped in the polymer phase during hardening.
Materials Required[1][3][4][5][6][7][8]
-
Polymer: Poly(CPH) or Poly(CPH-co-SA).
-
Solvent (Organic Phase): Methylene Chloride (DCM) or Chloroform (High volatility is essential).
-
Surfactant (Aqueous Phase): Polyvinyl Alcohol (PVA) (Mw 30-70k, 88% hydrolyzed).
-
Payload: Hydrophobic Drug (e.g., Paclitaxel, Dexamethasone).
Step-by-Step Methodology
Step 1: Preparation of Phases
-
Organic Phase (O): Dissolve 200 mg of Polymer and 20 mg of Drug (10% loading) in 2 mL of DCM. Vortex until clear. Note: If the drug is not fully soluble, a co-solvent like Acetone (0.5 mL) may be added, but this increases burst release.
-
Aqueous Phase (W): Prepare 200 mL of 1.0% (w/v) PVA solution in distilled water. Filter through 0.45 µm filter.[3]
Step 2: Emulsification
-
Place the Aqueous Phase in a beaker under an overhead stirrer (set to 500 RPM).
-
Injection: Slowly inject the Organic Phase into the Aqueous Phase using a glass syringe with a 22G needle.
-
Homogenization (Critical for Size): Immediately homogenize using a high-shear probe (e.g., Ultra-Turrax) at 10,000 RPM for 30 seconds . This creates the initial droplet size distribution.
Step 3: Solvent Evaporation & Hardening
-
Reduce stirring speed to 250 RPM (magnetic stirrer or overhead paddle).
-
Allow the emulsion to stir at Room Temperature for 3–4 hours .
-
Mechanism:[4][5] DCM partitions into the water and evaporates at the surface. As DCM leaves, the polymer droplets harden into solid microspheres, trapping the drug.
Step 4: Washing & Collection
-
Centrifuge the suspension (3000 x g, 5 mins). Discard supernatant (contains excess PVA and unencapsulated drug).
-
Resuspend pellet in distilled water.[6] Repeat wash 3 times.[6]
-
Lyophilization: Resuspend final pellet in minimal water, freeze at -80°C, and lyophilize for 48 hours. Store in a desiccator at -20°C.
Visualization: Microsphere Fabrication
Figure 2: Oil-in-Water (O/W) solvent evaporation workflow for hydrophobic drug encapsulation.
Characterization & Validation
Trust but verify. The following assays are mandatory to confirm the quality of the delivery system.
A. Drug Loading & Encapsulation Efficiency (EE)
Protocol:
-
Weigh 5 mg of microspheres.
-
Dissolve completely in 1 mL DCM (breaks the polymer).
-
Add 5 mL Methanol (precipitates the polymer, keeps drug in solution).
-
Centrifuge to remove polymer pellet.
-
Analyze supernatant via HPLC.
B. In Vitro Release Kinetics
Protocol:
-
Suspend 10 mg microspheres in 1.5 mL Phosphate Buffered Saline (PBS, pH 7.4).
-
Incubate at 37°C with gentle shaking.
-
At time points (1h, 24h, 3d, 7d...), centrifuge and remove supernatant for analysis. Replace with fresh PBS to maintain sink conditions.
-
Success Metric: Look for Zero-Order Release (linear cumulative release vs. time), which indicates surface erosion.
C. Degradation Mechanism (Surface vs. Bulk)
Unlike PLGA (Bulk Erosion), CPH should exhibit Surface Erosion.
Figure 3: Mechanistic difference between bulk eroding polyesters and surface eroding polyanhydrides.[7]
Troubleshooting & Expert Notes
| Issue | Probable Cause | Corrective Action |
| Low Encapsulation Efficiency | Drug partitioning into aqueous phase. | Ensure drug is strictly hydrophobic. Saturate aqueous phase with drug (if slightly soluble). Increase polymer concentration in DCM. |
| High Burst Release | Drug crystals on surface. | Wash microspheres more vigorously. Increase polymer concentration (viscosity) in organic phase to trap drug better. |
| Polymer not degrading | Pure CPH is too crystalline. | Copolymerize! Use Poly(SA-co-CPH). Increasing Sebacic Acid (SA) content increases degradation rate. |
| Molecular Weight Drop | Hydrolysis during storage. | Polyanhydrides are extremely moisture sensitive. Store in desiccator under Argon at -20°C. Never store in water. |
References
-
Fundamental Synthesis: Domb, A. J., & Langer, R. (1987). Polyanhydrides. I. Preparation of high molecular weight polyanhydrides. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Erosion Mechanism: Göpferich, A. (1996).[5] Mechanisms of polymer degradation and erosion. Biomaterials.[1][5][8][9] Link
-
Drug Delivery Application: Mathiowitz, E., et al. (1997). Polyanhydride microspheres as drug carriers.[10] Journal of Controlled Release. Link
-
Copolymer Tuning: Tamada, J., & Langer, R. (1993). Erosion kinetics of hydrolytically degradable polymers. PNAS. Link
-
Microsphere Fabrication: Berkland, C., et al. (2001). Fabrication of PLG microspheres with precisely controlled and monodisperse size distributions. Journal of Controlled Release. (Methodology adapted for Polyanhydrides). Link
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Application Notes & Protocols: Fabrication of Biodegradable Bone Tissue Scaffolds Using Poly(caprolactone-co-p-dioxanone)
Introduction: The Imperative for Advanced Bone Regeneration Strategies
Large bone defects resulting from trauma, disease, or congenital abnormalities present a significant clinical challenge. While autografts remain the gold standard, they are fraught with limitations such as donor site morbidity and limited availability. This has propelled the field of bone tissue engineering to the forefront, seeking to develop synthetic scaffolds that not only provide mechanical support but also actively promote tissue regeneration.[1][2] An ideal scaffold should be biocompatible, biodegradable at a rate commensurate with new tissue formation, possess interconnected porosity for cell infiltration and nutrient transport, and exhibit mechanical properties that can withstand physiological loads.[3][4]
Among the plethora of biodegradable polymers, poly(ε-caprolactone) (PCL) has been extensively studied for bone tissue engineering due to its excellent biocompatibility, robust mechanical properties, and slow degradation rate.[5][6] However, its inherent hydrophobicity can sometimes limit cell attachment, and its slow degradation can be a mismatch for certain regenerative timelines.[7] To address these limitations, copolymerization presents a versatile strategy. This guide focuses on poly(caprolactone-co-p-dioxanone) (poly(CPH)), a copolymer that synergistically combines the toughness of PCL with the more favorable degradation profile and hydrophilicity of polydioxanone (PDO). The incorporation of p-dioxanone units into the PCL backbone disrupts crystallinity, leading to a more pliable material with a tunable degradation rate, making it a highly promising candidate for bone scaffold fabrication.[8]
This document provides a comprehensive overview and detailed protocols for the fabrication and characterization of poly(CPH) scaffolds, tailored for researchers, scientists, and drug development professionals in the field of regenerative medicine.
Poly(CPH): A Primer for Bone Regeneration
The true innovation of poly(CPH) lies in its tailored properties, achieved through the copolymerization of ε-caprolactone (CL) and p-dioxanone (DX). The ratio of these two monomers is a critical determinant of the final polymer's characteristics.
Synthesis Overview: Poly(CPH) is typically synthesized via ring-opening polymerization of the respective monomers, often catalyzed by stannous octoate.[9] This method allows for precise control over the molecular weight and monomer distribution within the polymer chains, which in turn dictates the material's properties.
Key Properties and Rationale for Use in Bone Scaffolds:
| Property | Typical Values for Poly(CPH) | Rationale and Scientific Insight |
| Mechanical Properties | Young's Modulus: 60-100 MPa[8] | The inclusion of p-dioxanone softens the otherwise rigid PCL, resulting in a more pliable scaffold. This can be advantageous in applications where some flexibility is desired to match the native tissue mechanics and can prevent stress shielding.[3] The mechanical strength is sufficient for handling and implantation in non-load-bearing or low-load-bearing defects.[10] |
| Degradation Profile | Tunable (months to years) | The ester bonds in both caprolactone and p-dioxanone units are susceptible to hydrolysis. The presence of the more hydrophilic p-dioxanone units accelerates water penetration into the polymer matrix, leading to a faster degradation rate compared to PCL homopolymers.[7] This rate can be tuned by altering the CL:DX ratio to match the pace of bone regeneration.[7] |
| Biocompatibility | High | Both PCL and PDO, and their degradation products (6-hydroxycaproic acid and p-dioxanone-2-ethoxyacetic acid), are known to be biocompatible and are cleared from the body through metabolic pathways.[5][11] This ensures minimal inflammatory response upon implantation.[12] |
| Processability | Lower Melting Temperature vs. PCL | Poly(CPH) typically has a lower melting temperature than PCL, making it highly suitable for thermal processing techniques like 3D printing (fused deposition modeling) at lower temperatures, which minimizes the risk of thermal degradation of the polymer or any incorporated bioactive molecules.[8] |
Scaffold Fabrication Methodologies: From Polymer to Porous Construct
The translation of a promising polymer into a functional scaffold requires a fabrication technique that can create a three-dimensional architecture with controlled porosity and interconnectivity. Here, we detail two state-of-the-art methods for fabricating poly(CPH) scaffolds: Fused Deposition Modeling (3D Printing) and Electrospinning.
Methodology 1: Fused Deposition Modeling (3D Printing)
3D printing offers unparalleled control over the scaffold's macro- and micro-architecture, allowing for the creation of patient-specific implants with precisely designed pore structures.[13][14]
Protocol 1: Fabrication of Poly(CPH) Scaffolds via Fused Deposition Modeling (FDM)
1. Materials and Equipment
-
Poly(CPH) pellets or powder (specify CL:DX ratio and molecular weight)
-
Filament extruder
-
Scaffold design file (e.g., .STL format)
-
Digital calipers
-
Vacuum oven
2. Procedure
Step 1: Filament Extrusion
-
Dry the poly(CPH) pellets/powder in a vacuum oven at 40°C for at least 12 hours to remove any residual moisture, which can cause voids and inconsistent extrusion.
-
Set the temperature profile on the filament extruder. For a typical poly(CPH) copolymer, temperatures may range from 80°C to 120°C. This will require optimization based on the specific polymer characteristics.
-
Load the dried polymer into the extruder's hopper.
-
Extrude the filament, aiming for a consistent diameter (e.g., 1.75 mm ± 0.05 mm). Use digital calipers to monitor the diameter as the filament is produced.
-
Spool the extruded filament, ensuring it is not tangled.
Scientist's Note: Inconsistent filament diameter is a primary source of printing failures. It can lead to over- or under-extrusion, compromising the structural integrity and dimensional accuracy of the scaffold.
Step 2: 3D Printing
-
Load the poly(CPH) filament into the FDM printer.
-
Set the printing parameters. These are critical and require optimization:
-
Nozzle Temperature: Typically 10-20°C above the polymer's melting point (e.g., 90-140°C).[9]
-
Bed Temperature: 30-40°C to promote adhesion of the first layer.[3]
-
Print Speed: 10-30 mm/s. Slower speeds generally result in better layer adhesion and resolution.[3]
-
Layer Height: 0.1-0.2 mm.
-
Infill Density and Pattern: These will define the scaffold's porosity and pore structure. A grid or gyroid pattern is often used for bone tissue engineering.[2]
-
-
Load the scaffold design file and initiate the printing process.
-
Once printing is complete, allow the scaffold to cool to room temperature before carefully removing it from the print bed.
Step 3: Post-Processing
-
Inspect the scaffold for any defects.
-
For sterilization, 70% ethanol immersion followed by UV irradiation is a common method for research purposes.[15] For clinical applications, ethylene oxide or gamma irradiation would be considered, although their effects on the polymer must be validated.[16]
Methodology 2: Electrospinning
Electrospinning produces nanofibrous scaffolds that closely mimic the architecture of the natural extracellular matrix (ECM) of bone, which can enhance cell attachment and proliferation.[5][17]
Protocol 2: Fabrication of Nanofibrous Poly(CPH) Scaffolds via Electrospinning
1. Materials and Equipment
-
Poly(CPH) polymer
-
Solvent system (e.g., hexafluoroisopropanol (HFIP) or a mixture of chloroform and methanol)[18]
-
High-voltage power supply
-
Syringe pump
-
Syringe with a blunt-tipped metal needle (e.g., 22-gauge)
-
Grounded collector (e.g., a flat plate or rotating mandrel)
-
Fume hood
2. Procedure
Step 1: Polymer Solution Preparation
-
Dissolve the poly(CPH) in the chosen solvent system to a final concentration of 10-15% (w/v). This may require stirring for several hours at room temperature.
-
Ensure the solution is homogeneous and free of air bubbles.
Scientist's Note: The solution's viscosity, conductivity, and surface tension are critical parameters that influence fiber morphology. HFIP is an excellent solvent for many polyesters but requires stringent safety precautions.[18]
Step 2: Electrospinning Setup
-
Load the polymer solution into the syringe and mount it on the syringe pump.
-
Position the collector at a set distance from the needle tip (typically 10-20 cm).
-
Connect the positive lead of the high-voltage power supply to the metal needle and the ground lead to the collector.
Step 3: Electrospinning Process
-
Set the syringe pump to a steady flow rate (e.g., 0.5-2.0 mL/hr).
-
Apply a high voltage (e.g., 10-20 kV). A Taylor cone should form at the needle tip, from which a polymer jet is ejected.
-
The solvent evaporates as the jet travels to the collector, resulting in the deposition of a non-woven mat of nanofibers.
-
Continue the process until a scaffold of the desired thickness is obtained.
Step 4: Post-Processing
-
Carefully detach the nanofibrous mat from the collector.
-
Dry the scaffold in a vacuum oven at room temperature for at least 48 hours to remove any residual solvent.
-
Sterilize using appropriate methods as described in Protocol 1.
Scaffold Characterization: A System of Self-Validation
Thorough characterization is essential to ensure that the fabricated scaffolds meet the required specifications for bone tissue engineering applications.
Workflow for Scaffold Characterization
Caption: Workflow for the comprehensive characterization of Poly(CPH) scaffolds.
Detailed Characterization Protocols
1. Morphological Analysis
-
Scanning Electron Microscopy (SEM): Used to visualize the scaffold's surface morphology, pore structure, and fiber diameter (for electrospun scaffolds).[2] Samples are sputter-coated with gold prior to imaging.[19]
-
Porosity Measurement: The liquid displacement method is commonly used.[19] A scaffold of known weight (W) is immersed in a non-solvent (e.g., ethanol) of known density (ρ) until saturated. The porosity is calculated based on the volume of displaced liquid.
2. Mechanical Properties
-
Compressive Testing: Scaffolds are compressed at a constant rate using a universal mechanical testing machine.[19] The compressive modulus and strength are determined from the resulting stress-strain curve, providing insight into the scaffold's ability to withstand physiological loads.[19]
3. Physicochemical Properties
-
In Vitro Degradation: Scaffolds are incubated in phosphate-buffered saline (PBS, pH 7.4) at 37°C for predetermined time points (e.g., 1, 2, 4, 8, 12 weeks).[20] At each point, samples are removed, dried, and weighed to determine mass loss. Changes in molecular weight can be monitored using Gel Permeation Chromatography (GPC). Accelerated degradation studies can be performed in a dilute NaOH solution to observe trends more rapidly.[21][22]
4. Biological Performance
-
In Vitro Biocompatibility (Cytotoxicity): Assessed according to ISO 10993-5 standards.[16] An indirect test is performed by incubating a cell line (e.g., L929 fibroblasts or MG-63 osteoblast-like cells) with extracts from the sterilized scaffold material.[15] Cell viability is then quantified using assays such as MTT or Alamar Blue.[23]
-
Cell Seeding and Proliferation: Osteoprogenitor cells (e.g., mesenchymal stem cells) are seeded onto the scaffolds.[18] Cell attachment and proliferation over time (e.g., 1, 3, 7 days) can be visualized using live/dead staining (e.g., Calcein AM/Propidium Iodide) and fluorescence microscopy, or quantified using DNA quantification assays.[15]
Conclusion and Future Outlook
Poly(CPH) stands out as a highly adaptable and promising biomaterial for the fabrication of biodegradable bone tissue scaffolds. Its tunable mechanical properties and degradation kinetics allow for the design of scaffolds that can be tailored to specific clinical needs. The fabrication protocols detailed herein, utilizing 3D printing and electrospinning, provide robust frameworks for producing scaffolds with controlled architectures.
The future of poly(CPH) in bone regeneration may lie in the development of composite scaffolds. Incorporating bioactive ceramics like hydroxyapatite (HA) or β-tricalcium phosphate (β-TCP) can enhance the osteoconductivity of the scaffold.[2][24] Furthermore, the loading and controlled release of growth factors or other therapeutic agents from poly(CPH) scaffolds could actively direct and accelerate the process of bone healing. As these advanced manufacturing techniques and material compositions continue to evolve, poly(CPH)-based scaffolds are poised to play an increasingly important role in the next generation of regenerative medicine strategies.
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Mechanical Characterization of Porous Bone-like Scaffolds with Complex Microstructures for Bone Regeneration. PubMed. Retrieved from [Link]
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Mechanical Characterization of Porous Bone-like Scaffolds with Complex Microstructures for Bone Regeneration. MDPI. Retrieved from [Link]
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Designing Porous Bone Tissue Engineering Scaffolds with Enhanced Mechanical Properties from Composite Hydrogels Composed of Modified Alginate, Gelatin, and Bioactive Glass. ACS Publications. Retrieved from [Link]
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Regeneration of Bone Tissue Using Nanofibers Made from Electrospun Polycaprolactone (PCL) and a Hydrogel Composed of Alginate (Alg/PCL). ResearchGate. Retrieved from [Link]
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Mechanical and permeability properties of porous scaffolds developed by a Voronoi tessellation for bone tissue engineering. Journal of Materials Chemistry B (RSC Publishing). Retrieved from [Link]
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Electrospun poly(ε-caprolactone) nanofibers for bone regeneration and other biomedical applications. SciSpace. Retrieved from [Link]
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Mechanical Characterization of Porous Bone-like Scaffolds with Complex Microstructures for Bone Regeneration. Semantic Scholar. Retrieved from [Link]
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Polycaprolactone for Hard Tissue Regeneration: Scaffold Design and In Vivo Implications. MDPI. Retrieved from [Link]
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Electrospun core–sheath PCL nanofibers loaded with nHA and simvastatin and their potential bone regeneration applications. Frontiers. Retrieved from [Link]
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Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues. Alira Health. Retrieved from [Link]
-
Biocompatibility of degradable polymers for tissue engineering. ScienceDirect. Retrieved from [Link]
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Synthesis and Characterization of Polycaprolactone-Based Polyurethanes for the Fabrication of Elastic Guided Bone Regeneration Membrane. PMC - NIH. Retrieved from [Link]
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Electrospun Polycaprolactone Nanofibers: Current Research and Applications in Biomedical Application. Advanced Pharmaceutical Bulletin. Retrieved from [Link]
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Electrospun Poly(L-lactide-co-ε-caprolactone) Nanofibers with Hydroxyapatite Nanoparticles Mimic Cellular Interplay in Bone Regeneration. NIH. Retrieved from [Link]
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Accelerated Degradation of Poly-ε-caprolactone Composite Scaffolds for Large Bone Defects. MDPI. Retrieved from [Link]
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Evaluation of polycaprolactone scaffold degradation for 6 months in vitro and in vivo. Semantic Scholar. Retrieved from [Link]
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Synthesis and Manufacture of Photocrosslinkable Poly(caprolactone)-based 3D Scaffolds for Tissue Engineering Applications. ScholarWorks@UTEP. Retrieved from [Link]
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Three-dimensional-printed polycaprolactone scaffolds with interconnected hollow-pipe structures for enhanced bone regeneration. PMC. Retrieved from [Link]
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3D printing of PCL-ceramic composite scaffolds for bone tissue engineering applications. ScienceDirect. Retrieved from [Link]
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In vivo characterization of 3D-printed polycaprolactone-hydroxyapatite scaffolds with Voronoi design to advance the concept of scaffold-guided bone regeneration. Frontiers. Retrieved from [Link]
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Scaffolds Based on Poly(3-Hydroxybutyrate) and Its Copolymers for Bone Tissue Engineering (Review). PMC. Retrieved from [Link]
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3D printing of PCL-ceramic composite scaffolds for bone tissue engineering applications. ScienceDirect. Retrieved from [Link]
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3D-Printed Polycaprolactone/Hydroxyapatite Bionic Scaffold for Bone Regeneration. MDPI. Retrieved from [Link]
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Biodegradation behavior of various scaffolds in physiological fluids.... ResearchGate. Retrieved from [Link]
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Degradation and in vivo evaluation of polycaprolactone, poly(ε-caprolactone-co-L-lactide), and poly-L-lactic acid as scaffold sealant polymers for murine tissue-engineered vascular grafts. NIH. Retrieved from [Link]
-
Production and characterization of tissue engineering scaffolds based on polyhydroxybutyrate-co-hydroxyvalerate polymers. IEEE Conference Publication. Retrieved from [Link]
-
Fabrication of 3D Printed Poly(lactic acid)/Polycaprolactone Scaffolds Using TGF-β1 for Promoting Bone Regeneration. PubMed. Retrieved from [Link]
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Characterization and In Vitro Evaluation of Porous Polymer-Blended Scaffolds Functionalized with Tricalcium Phosphate. MDPI. Retrieved from [Link]
-
Biocompatibility Study of Hydrogel Biopolymer Scaffold with Encapsulated Mesenchymal Stem Cells. MDPI. Retrieved from [Link]
-
Biocompatibility of biodegradable medical polymers. ResearchGate. Retrieved from [Link]
-
Biodegradable polymer scaffolds. Journal of Materials Chemistry B (RSC Publishing). Retrieved from [Link]
-
The Chemical and Physical Properties of Poly(ε-caprolactone) Scaffolds Functionalised with Poly(vinyl phosphonic acid-co-acrylic acid). PMC - NIH. Retrieved from [Link]
-
Biodegradable Polymers in Biomedical Applications: A Review—Developments, Perspectives and Future Challenges. PMC. Retrieved from [Link]
-
Synthesis, Characterization, and In Vivo Evaluation of Polyurethane-based Scaffolds Containing Graphene Oxide and Icariin for Bone Tissue Engineering. Journal of Nanostructures. Retrieved from [Link]
-
New biodegradable polyhydroxyacids and polyurethane scaffolds for tissue engineering. The University of Hong Kong. Retrieved from [Link]
-
Investigation of polycaprolactone for bone tissue engineering scaffolds: In vitro degradation and biological studies. DR-NTU. Retrieved from [Link]
-
Poly(ε-caprolactone-co-p-dioxanone): a Degradable and Printable Copolymer for Pliable 3D Scaffolds Fabrication toward Adipose Tissue Regeneration. Biomacromolecules - ACS Publications. Retrieved from [Link]
-
Accelerated Degradation of Poly–caprolactone Composite Scaffolds for Large Bone Defects. DR-NTU. Retrieved from [Link]
-
Tuning of Silver Content on the Antibacterial and Biological Properties of Poly(ɛ-caprolactone)/Biphasic Calcium Phosphate 3D-Scaffolds for Bone Tissue Engineering. MDPI. Retrieved from [Link]
-
Synthesis of poly(caprolactone-co-lactide) by ring opening polymerization. ResearchGate. Retrieved from [Link]
Sources
- 1. "Synthesis and Manufacture of Photocrosslinkable Poly(caprolactone)-bas" by Nathan Jonathan Castro [scholarworks.utep.edu]
- 2. mdpi.com [mdpi.com]
- 3. Mechanical Characterization of Porous Bone-like Scaffolds with Complex Microstructures for Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Degradation and in vivo evaluation of polycaprolactone, poly(ε-caprolactone-co-L-lactide), and poly-L-lactic acid as scaffold sealant polymers for murine tissue-engineered vascular grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Chemical and Physical Properties of Poly(ε-caprolactone) Scaffolds Functionalised with Poly(vinyl phosphonic acid-co-acrylic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodegradable Polymers in Biomedical Applications: A Review—Developments, Perspectives and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Three-dimensional-printed polycaprolactone scaffolds with interconnected hollow-pipe structures for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fabrication of 3D Printed Poly(lactic acid)/Polycaprolactone Scaffolds Using TGF-β1 for Promoting Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization and In Vitro Evaluation of Porous Polymer-Blended Scaffolds Functionalized with Tricalcium Phosphate [mdpi.com]
- 16. Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues [nabi.bio]
- 17. scispace.com [scispace.com]
- 18. Frontiers | Electrospun core–sheath PCL nanofibers loaded with nHA and simvastatin and their potential bone regeneration applications [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Frontiers | In vivo characterization of 3D-printed polycaprolactone-hydroxyapatite scaffolds with Voronoi design to advance the concept of scaffold-guided bone regeneration [frontiersin.org]
- 21. Accelerated Degradation of Poly-ε-caprolactone Composite Scaffolds for Large Bone Defects [mdpi.com]
- 22. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 23. 3D printing of PCL-ceramic composite scaffolds for bone tissue engineering applications [accscience.com]
- 24. mdpi.com [mdpi.com]
Application Note: High-Vacuum Melt Polymerization of Polyanhydrides
Executive Summary
Polyanhydrides are a class of surface-eroding biodegradable polymers critical to controlled drug delivery systems, such as the FDA-approved Gliadel® wafer for glioblastoma. Unlike bulk-eroding polyesters (e.g., PLGA), polyanhydrides degrade from the surface inward, maintaining structural integrity while releasing drugs at a zero-order rate.
This guide details the High-Vacuum Melt Polymerization technique. This method is thermodynamically driven; it relies on shifting the reaction equilibrium by the continuous, aggressive removal of the acetic anhydride byproduct under high vacuum (
Key Technical Challenge: The primary failure mode in this protocol is the inability to achieve high molecular weight (
Theoretical Basis & Reaction Logic
The synthesis follows a two-stage mechanism popularized by Domb and Langer [1].
-
Prepolymer Synthesis: Dicarboxylic acids are acetylated using excess acetic anhydride to form mixed anhydride prepolymers.
-
Melt Polycondensation: Prepolymers undergo transanhydride exchange at high temperatures. The driving force is the removal of acetic anhydride.
Because this is an equilibrium reaction, mass transfer (removal of the volatile byproduct) is the rate-limiting step, not reaction kinetics.
Workflow Visualization
The following diagram illustrates the critical path and decision nodes for the synthesis.
Figure 1: Critical path for two-step melt polycondensation. Note the purification checkpoint before the high-value melt step.
Equipment & Setup ("The Hardware of Integrity")
Achieving high
| Component | Specification | Rationale |
| Reaction Vessel | Thick-walled glass tube with side-arm | Withstands high vacuum and allows visual monitoring of melt viscosity. |
| Vacuum Pump | Two-stage rotary vane pump | Must achieve ultimate pressure |
| Cold Trap | Dual liquid nitrogen ( | Critical: Acetic anhydride destroys pump oil. Dual traps ensure zero breakthrough. |
| Stirring | Overhead mechanical stirrer (high torque) | Magnetic stir bars will fail as viscosity increases ( |
| Heating | Silicone oil bath with digital controller | Precise thermal regulation ( |
Experimental Protocols
Protocol A: Synthesis of Prepolymers (The Precursor)
Objective: To convert dicarboxylic acid monomers into acetyl-terminated prepolymers.
Reagents:
-
Sebacic Acid (SA) or 1,3-bis(p-carboxyphenoxy)propane (CPP).
-
Acetic Anhydride (excess, >99% purity).
Procedure:
-
Reflux: Place the dicarboxylic acid in a round-bottom flask. Add acetic anhydride (1:5 w/v ratio).
-
Note: A high ratio ensures complete acetylation.
-
-
Reaction: Reflux at 140°C under dry nitrogen for 30–60 minutes. The solution should become clear (for aliphatic SA) or homogenous.
-
Stripping: Remove excess acetic anhydride by rotary evaporation at 70°C.
-
Purification (Self-Validating Step):
-
Dissolve the crude residue in minimal dry chloroform.
-
Precipitate into a 1:1 mixture of dry diethyl ether/petroleum ether.
-
Filter and dry under vacuum for 24 hours.
-
Validation:1H-NMR . Look for the methyl singlet of the acetyl end-group at
ppm. If acid hydroxyl peaks remain, re-acetylate.
-
Protocol B: High-Vacuum Melt Polycondensation
Objective: Polymerization of purified prepolymers into high
Reagents:
-
Purified SA Prepolymer and/or CPP Prepolymer (mixed in desired molar ratio, e.g., 20:80).
Procedure:
-
Loading: Charge the reaction vessel with the prepolymer mixture. Purge with dry Argon for 15 minutes.
-
Melting: Immerse vessel in an oil bath pre-heated to 180°C .
-
Causality: 180°C is required to melt the aromatic CPP segments. For pure aliphatic polymers (PSA), 160°C is sufficient.
-
-
Vacuum Ramp (Critical):
-
T=0 min: Start agitation (low speed).
-
T=5 min: Slowly apply vacuum. Do not open fully instantly to avoid "bumping" the melt into the trap.
-
T=15 min: Reach full vacuum (
mbar).
-
-
Polymerization: Maintain 180°C and max vacuum for 90 minutes.
-
Observation: The melt will bubble vigorously (acetic anhydride release) and then subside as viscosity rises.
-
-
Termination:
-
Stop the vacuum and purge with Argon.
-
Pour the viscous melt onto a Teflon sheet or quench in dry ice/isopropanol.
-
-
Storage: Store at -20°C under Argon. (Polyanhydrides hydrolyze in ambient moisture within days).
Process Control & Logic
The relationship between vacuum depth, viscosity, and molecular weight is non-linear. The following diagram explains the feedback loop required for the operator.
Figure 2: The "Viscosity Trap." As Mw grows, viscosity increases, making it harder for the byproduct (Ac2O) to escape. High vacuum and mechanical stirring are the only countermeasures.
Characterization & Troubleshooting
Standard Characterization Table
| Method | Parameter | Target Specification |
| GPC (Gel Permeation Chromatography) | 20,000 – 100,000 Da (Polystyrene standards) | |
| 1H-NMR | Copolymer Ratio (CPP:SA) | Within 5% of feed ratio |
| DSC | Sharp peak (indicating crystallinity). Broad = degradation. | |
| FTIR | Anhydride Doublet | Peaks at ~1740 and ~1810 cm |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Insufficient Vacuum | Check pump oil, seal leaks, and ensure trap is not blocked. |
| Impure Prepolymer | Recrystallize prepolymers. Acid impurities terminate chains. | |
| Discoloration (Yellow/Brown) | Oxidation | Ensure strict Argon purge. Check for leaks. |
| Thermal Degradation | Reduce temperature by 10°C or reduce reaction time. | |
| Insoluble Polymer | Crosslinking | Overheating (>200°C) or presence of impurities causing branching. |
| "Bumping" during Vacuum | Vacuum applied too fast | Use a bleed valve to ramp vacuum down over 10-15 minutes. |
References
-
Domb, A. J., & Langer, R. (1987).[2] Polyanhydrides. I. Preparation of high molecular weight polyanhydrides.[3][4][5] Journal of Polymer Science Part A: Polymer Chemistry, 25(12), 3373-3386.
-
Kumar, N., Langer, R. S., & Domb, A. J. (2002). Polyanhydrides: an overview. Advanced Drug Delivery Reviews, 54(7), 889-910.
-
Tamada, J. A., & Langer, R. (1993). Erosion kinetics of hydrolytically degradable polymers. Proceedings of the National Academy of Sciences, 90(2), 552-556.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Publications: 1981 – 1990 – Langer Lab [langerlab.mit.edu]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. Polyanhydride - Wikipedia [en.wikipedia.org]
- 5. "Development of a Solution Synthesis of Poly(Sebacic Anhydride) With th" by Patricia Poley [digitalcommons.bucknell.edu]
Troubleshooting & Optimization
Removing unreacted monomers from poly(CPH) synthesized polymers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of poly(cyclohexyl-1,3-dioxepane) (poly(CPH)) polymers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively removing unreacted cyclohexyl-1,3-dioxepane (CPH) monomers from your synthesized polymers. As Senior Application Scientists, we have compiled this guide based on established polymer purification principles and tailored it to the specific challenges you may encounter with poly(CPH).
I. Understanding the Challenge: Why Monomer Removal is Critical
Residual monomers in a polymer sample can significantly impact its physicochemical properties, biocompatibility, and performance in downstream applications, particularly in the context of drug development. For poly(CPH), incomplete removal of the CPH monomer can lead to:
-
Altered Mechanical Properties: Residual monomer can act as a plasticizer, affecting the polymer's hardness, elasticity, and degradation profile.
-
Toxicity and Biocompatibility Issues: Unreacted monomers can be cytotoxic, making their removal essential for biomedical applications.
-
Inaccurate Characterization: The presence of monomer can interfere with analytical techniques such as Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC), leading to erroneous molecular weight and purity assessments.
This guide will walk you through the most effective methods for purifying your poly(CPH) polymers and verifying the removal of residual CPH monomer.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers have regarding the purification of poly(CPH).
Q1: What is the most common method for removing unreacted CPH monomer?
The most widely used and generally effective method is precipitation . This technique involves dissolving the crude polymer in a good solvent and then adding an anti-solvent to cause the polymer to precipitate, leaving the monomer and other small molecules in solution.[1][2]
Q2: How do I choose a suitable solvent and anti-solvent for poly(CPH) precipitation?
The key is to find a solvent that readily dissolves the poly(CPH) but in which the CPH monomer is also soluble. The anti-solvent should be miscible with the solvent but should not dissolve the polymer, thus inducing its precipitation. For poly(1,3-dioxepane), a related polymer, a solubility parameter (δ) of 9.2 (cal/cm³)^½ has been reported.[3] This value can guide the selection of appropriate solvents. A good starting point for poly(CPH) is to use a chlorinated solvent like chloroform or dichloromethane as the solvent and a non-polar solvent like hexane or an alcohol like methanol as the anti-solvent.[4]
Q3: How can I confirm that the monomer has been successfully removed?
Several analytical techniques can be used to verify the purity of your poly(CPH) sample:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful technique for identifying and quantifying residual monomer.[5][6][7][8][9] Specific proton signals from the CPH monomer will disappear from the spectrum of the purified polymer.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC separates molecules based on their size.[10][11][12][13][14] A purified polymer sample should show a single, relatively narrow peak corresponding to the polymer, without a distinct peak at a lower molecular weight corresponding to the monomer.
-
Gas Chromatography (GC): GC is a highly sensitive method for detecting volatile residual monomers.[15]
Q4: Can I use dialysis to purify poly(CPH)?
Yes, dialysis is another effective method, particularly for removing small molecules from a polymer solution.[16][17][18] It involves placing the polymer solution in a dialysis bag with a specific molecular weight cut-off (MWCO) and immersing it in a large volume of a solvent in which the monomer is soluble. The monomer will diffuse out of the bag, while the larger polymer chains are retained. The choice of dialysis membrane and solvent is crucial for successful purification.[17][19][20][21]
III. Troubleshooting Guide
Encountering issues during polymer purification is common. This section provides solutions to specific problems you might face.
| Problem | Potential Cause | Troubleshooting Steps |
| Polymer does not precipitate upon adding anti-solvent. | 1. Incorrect solvent/anti-solvent system: The anti-solvent may have some solvating power for the polymer. 2. Polymer concentration is too low: A very dilute solution may not precipitate easily.[2] 3. Insufficient anti-solvent: Not enough anti-solvent has been added to induce precipitation. | 1. Re-evaluate your solvent system: Based on the solubility parameter of poly(1,3-dioxepane) (δ ≈ 9.2), select a solvent with a similar parameter and an anti-solvent with a significantly different one.[3] Try a stronger anti-solvent (e.g., cold methanol). 2. Concentrate the polymer solution: Before adding the anti-solvent, partially evaporate the solvent to increase the polymer concentration. 3. Increase the anti-solvent volume: Gradually add more anti-solvent while stirring until precipitation occurs. |
| Polymer precipitates as an oily or sticky mass instead of a powder. | 1. Precipitation temperature is too high: This can lead to the formation of a less defined precipitate. 2. Rapid addition of anti-solvent: Adding the anti-solvent too quickly can cause the polymer to trap solvent and form a gel-like substance. | 1. Cool the anti-solvent: Perform the precipitation at a lower temperature, for example, by adding the polymer solution to chilled anti-solvent. 2. Slow, dropwise addition: Add the anti-solvent slowly to the stirred polymer solution to allow for controlled precipitation. |
| Residual monomer is still detected after purification. | 1. Incomplete precipitation: Some monomer may have been trapped within the precipitated polymer. 2. Insufficient washing: The precipitated polymer was not washed thoroughly enough with the anti-solvent. 3. Dialysis time is too short or infrequent buffer changes: The monomer did not have sufficient time to diffuse out of the dialysis bag.[20] | 1. Repeat the precipitation process: Redissolve the polymer in the solvent and precipitate it again. Multiple precipitation cycles are often necessary for high purity.[2] 2. Thorough washing: After precipitation, wash the polymer pellet multiple times with fresh anti-solvent. 3. Optimize dialysis: Increase the dialysis time and the frequency of the external solvent changes to maintain a high concentration gradient.[20] |
| Low polymer yield after purification. | 1. Loss of low molecular weight polymer: Some shorter polymer chains may have remained soluble in the anti-solvent. 2. Mechanical losses: Polymer adhering to glassware or being lost during filtration/centrifugation. | 1. Adjust the anti-solvent: Use a slightly poorer anti-solvent to minimize the loss of low molecular weight fractions. 2. Careful handling: Ensure all precipitated polymer is collected. Use a centrifuge for better pelleting and recovery. |
IV. Experimental Protocols
Here are detailed, step-by-step methodologies for the recommended purification techniques.
Protocol 1: Precipitation of Poly(CPH)
This protocol is a general guideline. The optimal solvent/anti-solvent ratio and volumes should be determined empirically for your specific polymer.
Materials:
-
Crude poly(CPH)
-
Solvent (e.g., Chloroform, Dichloromethane)
-
Anti-solvent (e.g., Hexane, Methanol)
-
Beakers or flasks
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes (recommended) or filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude poly(CPH) in a minimal amount of a suitable solvent (e.g., 1 g of polymer in 10-20 mL of chloroform). Stir until the polymer is fully dissolved.
-
Precipitation: While stirring the polymer solution, slowly add the anti-solvent (e.g., hexane) dropwise. A typical starting ratio is 1:10 (v/v) of solvent to anti-solvent. Continue adding the anti-solvent until the solution becomes cloudy and a precipitate forms.
-
Isolation:
-
Centrifugation (Recommended): Transfer the mixture to centrifuge tubes and centrifuge at a sufficient speed (e.g., 4000 rpm for 10 minutes) to obtain a compact polymer pellet.[1] Decant the supernatant containing the dissolved monomer.
-
Filtration: Alternatively, filter the precipitate using a Buchner funnel and filter paper.
-
-
Washing: Wash the polymer pellet or filtered solid with fresh anti-solvent (2-3 times) to remove any remaining traces of monomer. For each wash, resuspend the polymer in the anti-solvent and then re-isolate it by centrifugation or filtration.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Dialysis of Poly(CPH)
Materials:
-
Crude poly(CPH) solution
-
Dialysis tubing with an appropriate MWCO (e.g., 1-2 kDa)
-
Dialysis clips
-
Large beaker or container
-
Solvent for dialysis (a solvent that dissolves the CPH monomer but not the dialysis membrane, e.g., methanol or ethanol)
-
Magnetic stirrer and stir bar
Procedure:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions (this may involve soaking in water or another solution to remove preservatives).
-
Sample Loading: Securely close one end of the dialysis tube with a clip. Fill the tube with the poly(CPH) solution, leaving some space at the top. Close the other end with a second clip.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of the dialysis solvent (e.g., 100 times the sample volume).[20] Place the container on a magnetic stirrer and stir gently.
-
Solvent Exchange: Change the dialysis solvent periodically to maintain a high concentration gradient. For example, change the solvent after 2-4 hours, then again after another 4-6 hours, and then let it dialyze overnight with a final fresh batch of solvent.[20]
-
Sample Recovery: Carefully remove the dialysis bag from the solvent. Open one end and transfer the purified polymer solution to a clean container.
-
Solvent Removal: Remove the solvent from the purified polymer solution, for example, by rotary evaporation or by precipitating the polymer as described in Protocol 1.
-
Drying: Dry the purified polymer under vacuum.
V. Visualization of Workflows
To further clarify the purification processes, the following diagrams illustrate the key steps.
Caption: Workflow for Poly(CPH) Purification by Precipitation.
Caption: Workflow for Poly(CPH) Purification by Dialysis.
VI. References
-
Benoit, H., et al. (1966). A universal calibration for gel permeation chromatography. Journal of Polymer Science Part B: Polymer Letters, 5(9), 753-759.
-
Chemspeed Technologies. (2021). Automated polymer purification using dialysis. [Link]
-
Du, Y., et al. (2022). Mechanistic Investigation of Cyclic Ketene Acetal Radical Ring-Opening Homo- and Co-Polymerization and Preparation of PEO Graft Copolymers With Tunable Composition. The Royal Society of Chemistry.
-
Grubisic, Z., Rempp, P., & Benoit, H. (1967). A universal calibration for gel permeation chromatography. Journal of Polymer Science Part B: Polymer Letters, 5(9), 753-759.
-
Impact Analytical. (n.d.). SEC/GPC Analysis. [Link]
-
KNÄUER Wissenschaftliche Geräte GmbH. (2021). GPC and SEC theory, principles and parameters. [Link]
-
Mourglia, M., et al. (2007). Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm: Requirements for removal of oxygen. Journal of Micro/Nanolithography, MEMS, and MOEMS, 6(3), 033003.
-
Rahman, M., & Brazel, C. S. (2004). The plasticizer market: an assessment of traditional plasticizers and research trends to meet new challenges. Progress in Polymer Science, 29(12), 1223-1248.
-
Schuett, T., et al. (2022). A user-guide for polymer purification using dialysis. Polymer Chemistry, 13(28), 4074-4085.
-
Striegel, A. M., et al. (2009). Modern size-exclusion liquid chromatography: Practice of gel permeation and gel filtration chromatography. John Wiley & Sons.
-
Yasuno, G., et al. (2021). Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles. Chemical and Pharmaceutical Bulletin, 69(8), 773-780.
-
Zigon, M., & Malesic, J. (1998). Solubility parameter of poly(1,3-dioxepane). European Polymer Journal, 34(5-6), 793-796.
Sources
- 1. Synthesis of monodisperse inorganic polyphosphate polyP10via a photocaging strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. utm.mx [utm.mx]
- 10. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 11. SEC/GPC Analysis - www.impactanalytical.com [impactanalytical.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
- 15. Comparison of different solvents for extraction of polyhydroxybutyrate from Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of Purification Process on the Function of Synthetic Polymer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. interchim.fr [interchim.fr]
- 20. repligen.com [repligen.com]
- 21. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
1H NMR characterization of 1,6-bis(p-carboxyphenoxy)hexane in DMSO-d6
Title: 1H NMR Characterization of 1,6-bis(p-carboxyphenoxy)hexane (CPH) in DMSO-d6: A Comparative Technical Guide
Executive Summary This guide details the structural validation of 1,6-bis(p-carboxyphenoxy)hexane (CPH), a critical diacid monomer used in the synthesis of biodegradable polyanhydrides (e.g., for Gliadel® wafer applications). While chloroform-d (CDCl₃) is standard for many organic intermediates, this guide advocates for Dimethyl Sulfoxide-d6 (DMSO-d6) as the superior solvent for CPH characterization. The choice is driven by three factors: complete monomer solubility, stabilization of the carboxylic acid dimer/monomer exchange for clear integration, and the ability to distinguish free acid end-groups from polymer backbones.
Part 1: Experimental Protocol (SOP)
Objective: To obtain high-resolution 1H NMR spectra for purity assessment and structural confirmation of CPH monomer.
Materials:
-
Analyte: 1,6-bis(p-carboxyphenoxy)hexane (CPH), >98% purity.[1]
-
Solvent: DMSO-d6 (99.9 atom % D) + 0.03% TMS (Tetramethylsilane).
-
Instrument: 400 MHz or higher NMR spectrometer (e.g., Bruker Avance / Varian).
Methodology:
-
Sample Preparation (The "Solubility Check"):
-
Weigh 10–15 mg of CPH into a clean vial.
-
Add 0.6 mL of DMSO-d6.
-
Critical Step: Vortex for 30 seconds. CPH dissolves readily in DMSO-d6 at room temperature.
-
Contrast: If using CDCl₃, the sample often remains a cloudy suspension unless heated or trifluoroacetic acid (TFA) is added. Avoid CDCl₃ for quantitative purity analysis of this monomer.
-
-
Acquisition Parameters:
-
Pulse Sequence: zg30 (30° pulse angle) to mitigate relaxation delay issues with the carboxylic proton.
-
Relaxation Delay (D1): Set to ≥ 5 seconds. The carboxylic acid proton (-COOH) has a long T1 relaxation time; insufficient delay leads to under-integration of the acid peak.
-
Scans (NS): 16–32 scans are sufficient due to high solubility.
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Reference the residual DMSO pentet to 2.50 ppm.
-
Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.
-
Phase correction: Manual phasing is required to flatten the baseline around the broad -COOH peak at ~12.9 ppm.
-
Part 2: Results & Interpretation[2][3][4][5][6][7][8]
The following table synthesizes empirical data for CPH in DMSO-d6.
Table 1: 1H NMR Chemical Shift Assignment for CPH in DMSO-d6
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| -COOH | 12.90 | Broad Singlet | 2H | Acidic protons. Highly deshielded. Note: Often invisible or extremely broad in CDCl₃. |
| Ar-H (a) | 7.89 | Doublet (J≈8.8 Hz) | 4H | Aromatic protons ortho to the electron-withdrawing carbonyl group (deshielded). |
| Ar-H (b) | 7.02 | Doublet (J≈8.8 Hz) | 4H | Aromatic protons ortho to the electron-donating alkoxy group (shielded). |
| -O-CH₂- | 4.06 | Triplet (J≈6.5 Hz) | 4H | Methylene protons directly attached to the ether oxygen. |
| -CH₂- (β) | 1.74 | Quintet/Multiplet | 4H | Methylene protons beta to the ether oxygen. |
| -CH₂- (γ) | 1.47 | Quintet/Multiplet | 4H | Central methylene protons (most shielded alkyls). |
Note on Coupling: The aromatic region displays an AA'BB' system characteristic of para-substituted benzenes, appearing as two strong doublets ("roofing" effect may be visible depending on field strength).
Part 3: Comparative Analysis
This section objectively compares DMSO-d6 against alternative solvent systems and distinguishes the monomer from its polymer derivatives.
A. Solvent Selection Guide: DMSO-d6 vs. CDCl₃[5]
| Feature | DMSO-d6 (Recommended) | CDCl₃ (Not Recommended) |
| Solubility | High: Dissolves >20mg/mL instantly. | Poor: Sparingly soluble; requires heating or TFA spike. |
| -COOH Peak | Visible: Appears as a distinct peak at ~12.9 ppm due to H-bonding with DMSO. | Invisible/Drifting: Often lost in baseline noise due to rapid chemical exchange. |
| Water Peak | Distinct peak at 3.33 ppm; does not interfere with aliphatic region. | Water appears ~1.56 ppm, potentially overlapping with central methylene protons of CPH. |
| Application | Quantitative purity analysis; End-group analysis. | Rough structural confirmation only. |
B. Distinguishing Monomer from Polymer (Poly-CPH)
In drug delivery research, confirming the conversion of CPH monomer to Poly(CPH) is vital.
-
Monomer (CPH): The aromatic protons ortho to the carbonyl appear at 7.89 ppm .
-
Polymer (Poly-CPH): Upon polymerization (anhydride bond formation), the electron-withdrawing nature of the carbonyl increases. This shifts the ortho protons downfield to ~8.10 – 8.15 ppm .
-
The "Fingerprint" Region: The disappearance of the 12.9 ppm acid peak and the shift of the aromatic doublet are the primary indicators of successful polymerization.
Part 4: Visualization of Structural Analysis
The following diagram illustrates the molecular structure of CPH with proton mapping and the decision workflow for quality control.
Caption: Figure 1. Left: Proton assignment map for CPH. Right: Logic flow for distinguishing pure monomer from polymer or impurities based on chemical shift thresholds.
References
-
Domb, A. J., & Langer, R. (1987). Polyanhydrides. I. Preparation of high molecular weight polyanhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 25(12), 3373–3386.
-
Vogel, B. M., Mallapragada, S. K., & Narasimhan, B. (2005). Rapid Synthesis of Polyanhydrides by Microwave Polymerization. Macromolecular Rapid Communications, 26(13), 1055-1059.
-
Kipper, M. J., et al. (2002). Design of an injectable system based on bioerodible polyanhydride microspheres for sustained drug delivery. Biomaterials, 23(22), 4405-4412.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
A Senior Application Scientist's Guide to FTIR Spectral Analysis: Distinguishing Anhydride vs. Carboxylic Acid Moieties in Poly(CPH) Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the Fourier-Transform Infrared (FTIR) spectral signatures of anhydride and carboxylic acid functional groups, specifically within the context of the hydrolytic degradation of a polyanhydride, poly(CPH). We will explore the underlying chemical principles, present a robust experimental protocol for monitoring this transformation, and detail the interpretation of the resulting spectral data.
Introduction: The Critical Role of Polyanhydride Hydrolysis
Polyanhydrides are a class of biodegradable polymers extensively used in drug delivery and biomedical applications.[1][2] Their utility stems from their characteristic surface-eroding behavior, where hydrolysis of the anhydride linkages leads to a predictable release of encapsulated therapeutic agents.[1][2] A common polyanhydride building block is derived from 1,6-bis(p-carboxyphenoxy)hexane, often abbreviated as CPH.[1][3]
The degradation process is a straightforward chemical transformation: the cyclic anhydride group reacts with water to undergo ring-opening hydrolysis, yielding two carboxylic acid groups. Monitoring the rate and extent of this degradation is paramount for designing and validating controlled-release systems. FTIR spectroscopy offers a powerful, non-destructive method to track this process in real-time by measuring the disappearance of the anhydride functional group and the simultaneous appearance of the carboxylic acid group.[4][5][6]
The Analytical Principle: Dueling Carbonyls and the Emergence of the Hydroxyl
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[4][7] The anhydride and carboxylic acid functional groups have distinct, highly characteristic vibrational signatures that allow for clear differentiation.
Anhydride Signature: The key feature of a cyclic anhydride is the presence of two carbonyl (C=O) bonds linked by an oxygen atom. This arrangement leads to two distinct C=O stretching vibrations due to symmetric and asymmetric stretching modes.[8][9]
-
Asymmetric C=O Stretch: A strong absorption typically found in the 1870–1845 cm⁻¹ region.
-
Symmetric C=O Stretch: A very strong absorption typically found in the 1800–1775 cm⁻¹ region. For cyclic anhydrides, this lower-wavenumber peak is characteristically more intense than the asymmetric peak.[8][10]
Carboxylic Acid Signature: Upon hydrolysis, the anhydride's dual peaks are replaced by the signature of the newly formed carboxylic acid.
-
O-H Stretch: A very broad and strong absorption band appearing over a wide range, typically from 3300 to 2500 cm⁻¹. This broadness is due to extensive hydrogen bonding between carboxylic acid molecules.
-
C=O Stretch: A single, strong carbonyl absorption peak, typically appearing between 1760 and 1690 cm⁻¹. The exact position can be influenced by hydrogen bonding.
The fundamental basis of this analysis is the conversion of the two-peak anhydride signal into the single carbonyl and broad hydroxyl signals of the carboxylic acid.
Caption: Hydrolysis of a poly(CPH) anhydride unit into a dicarboxylic acid.
Comparative Data Summary: Key FTIR Peaks
The following table summarizes the critical vibrational frequencies for identifying and differentiating between the anhydride reactant and the carboxylic acid product during poly(CPH) degradation.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Peak Characteristics |
| Cyclic Anhydride | Asymmetric C=O Stretch | 1870 - 1845 | Strong, Sharp |
| Symmetric C=O Stretch | 1800 - 1775 | Very Strong, Sharp | |
| C-O Stretch | 1300 - 1000 | Moderate to Strong | |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Strong, Very Broad |
| C=O Stretch | 1760 - 1690 | Strong, Sharp | |
| C-O Stretch | 1320 - 1210 | Moderate |
Experimental Protocol: Time-Course Monitoring of Poly(CPH) Hydrolysis
This protocol outlines a self-validating system for tracking polymer degradation. The internal consistency of the data—the decrease in one set of peaks directly correlating with the increase in another—provides a high degree of trustworthiness.
Objective: To quantitatively or semi-quantitatively monitor the hydrolysis of a poly(CPH) film over time using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Materials:
-
Poly(CPH) polymer
-
Suitable volatile solvent (e.g., Dichloromethane, Chloroform)
-
Phosphate-buffered saline (PBS, pH 7.4) or other aqueous buffer
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
Small glass vials or a petri dish
-
Nitrogen gas line
-
Vacuum oven
Methodology:
-
Sample Preparation: Polymer Film Casting
-
Dissolve a known quantity of poly(CPH) in a minimal amount of a suitable solvent to create a viscous solution.
-
Cast the polymer solution directly onto the ATR crystal or onto an IR-transparent substrate (like a silicon wafer) and allow the solvent to evaporate slowly under a gentle stream of nitrogen.[11]
-
Dry the resulting thin film under a vacuum at room temperature to remove any residual solvent. This ensures that the initial spectrum is free from solvent interference.
-
-
Initial Spectrum Acquisition (Time = 0)
-
Place the ATR crystal with the dry polymer film into the FTIR spectrometer.
-
Collect a high-resolution spectrum (e.g., 64 scans at 4 cm⁻¹ resolution). This is your baseline t=0 measurement.
-
Validation Check: The t=0 spectrum should clearly show the characteristic dual anhydride C=O peaks around 1865 cm⁻¹ and 1780 cm⁻¹ and a notable absence of a broad O-H band in the 3300-2500 cm⁻¹ region.
-
-
Initiation of Hydrolysis
-
Add a controlled volume of PBS (pH 7.4) directly onto the polymer film within the vial or dish to fully immerse it.
-
Store the sample in a temperature-controlled environment (e.g., 37°C) to simulate physiological conditions.
-
-
Time-Course Spectral Analysis
-
At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), carefully remove the polymer film from the PBS.
-
Gently blot the surface with a lint-free wipe to remove excess water and dry briefly under a nitrogen stream. The goal is to remove surface water without significantly altering the hydration state within the polymer matrix.
-
Acquire an FTIR spectrum under the same conditions as the t=0 measurement.
-
-
Data Processing and Quantitative Analysis
-
Baseline-correct all spectra to ensure consistency.
-
Monitor the decrease in the intensity (height or area) of the anhydride peaks (e.g., the peak at ~1780 cm⁻¹).[5]
-
Simultaneously, monitor the increase in the intensity of the broad O-H band and the emerging carboxylic acid C=O peak (~1710 cm⁻¹).
-
For a semi-quantitative analysis, calculate a "Carbonyl Index" or a degradation ratio. This is achieved by ratioing the height of the anhydride peak to a stable, internal reference peak that does not change during degradation, such as a C-H stretching peak (~2930 cm⁻¹).[12]
-
Degradation Ratio = Intensity of Anhydride C=O (1780 cm⁻¹) / Intensity of C-H stretch (2930 cm⁻¹)
-
Caption: Workflow for monitoring poly(CPH) hydrolysis via FTIR.
Trustworthiness & Self-Validation
The strength of this FTIR-based method lies in its self-validating nature. The chemical transformation dictates that the loss of the anhydride signal must be accompanied by the gain of the carboxylic acid signal. By monitoring both sets of peaks, the experiment provides an internal cross-check. A clean isosbestic point, where all spectra in the time-series cross, can sometimes be observed in the carbonyl region, providing powerful evidence of a direct conversion from one species to another without significant intermediate build-up. This direct correlation between the disappearance of reactants and the appearance of products confirms the integrity of the degradation study.[4][5]
References
-
FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions. PubMed. Available at: [Link]
-
Sample Preparation for FTIR Analysis. Drawell. Available at: [Link]
-
IR Peaks for Cyclic Anhydride Hydrolysis. Scribd. Available at: [Link]
-
Infrared Spectroscopy in Analysis of Polymer Degradation. ResearchGate. Available at: [Link]
-
Methods of Analyses for Biodegradable Polymers: A Review. MDPI. Available at: [Link]
-
Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride). PMC. Available at: [Link]
-
Development of FTIR-Based Methods to Assess Degradation Levels in ABS Plastics. Diva-portal.org. Available at: [Link]
-
The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Available at: [Link]
-
The intensity of carbonyl bands in the infrared spectra of cyclic anhydrides of dicarboxylic acids. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Poly(anhydride-ester) fibers: role of copolymer composition on hydrolytic degradation and mechanical properties. PubMed. Available at: [Link]
-
Synthesis and characterization of novel polyanhydrides with tailored erosion mechanisms. Iowa State University Digital Repository. Available at: [Link]
-
Polyanhydride Chemistry. ACS Publications. Available at: [Link]
-
What Makes FTIR Spectroscopy a Game-Changer in Polymer Research? AZoM. Available at: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 12. diva-portal.org [diva-portal.org]
A Researcher's Guide to Accurate Molecular Weight Determination of Poly(1,6-bis(p-carboxyphenoxy)hexane) by GPC
Introduction: The Critical Role of Molecular Weight in Drug Delivery Polymers
Poly(1,6-bis(p-carboxyphenoxy)hexane), often abbreviated as PCPH, is an aromatic poly(anhydride-ester) recognized for its applications in biomedical fields, particularly in the design of biodegradable systems for sustained drug delivery.[1][2] The molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of PCPH are not mere physical constants; they are critical quality attributes that directly govern the polymer's degradation rate, drug release kinetics, mechanical properties, and biocompatibility. An accurate and reproducible method for determining these parameters is therefore essential for both quality control in manufacturing and for the rational design of new therapeutic devices.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for characterizing the molecular weight distribution of polymers.[3][4] It separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution.[4] However, the unique chemical structure of PCPH—specifically the presence of carboxylic acid groups—presents significant analytical challenges that can lead to erroneous results if a standard, one-size-fits-all GPC method is applied.
This guide provides an in-depth comparison of two GPC methodologies for analyzing PCPH. We will explore the pitfalls of a conventional approach and present an optimized, scientifically validated method. This guide will provide researchers, scientists, and drug development professionals with the rationale and practical steps needed to achieve accurate and reliable molecular weight characterization of this important biomaterial.
The Challenge: Why Carboxylated Polyesters Complicate GPC Analysis
The primary difficulty in analyzing polymers like PCPH lies with the polar carboxylic acid moieties. These functional groups can induce two major types of undesirable interactions within the GPC system:
-
Inter-chain Aggregation: The carboxylic acid groups can form strong hydrogen bonds between polymer chains. This causes multiple chains to associate into a larger aggregate, which then has a significantly larger hydrodynamic volume than the individual chains. During GPC analysis, these aggregates elute earlier (at shorter retention times), leading to a gross overestimation of the polymer's molecular weight.
-
Analyte-Column Interaction: The stationary phase in most organic GPC columns is a nonpolar polystyrene-divinylbenzene (PS-DVB) copolymer. The polar carboxylic acid groups on the PCPH can adsorb onto the surface of this stationary phase.[5] This secondary interaction slows the polymer's transit through the column, resulting in delayed elution, significant peak tailing, and a distorted chromatogram that does not accurately reflect the true molecular weight distribution.
Failing to address these issues can result in data that is not only inaccurate but also highly irreproducible, undermining research and development efforts.
Methodology Comparison: Standard vs. Salt-Modified Mobile Phase
To illustrate the impact of the analytical method, we compare a standard G-PC approach using pure Tetrahydrofuran (THF) with an optimized method employing a polar aprotic solvent modified with a salt additive.
Method A: The Conventional (but Flawed) Approach - GPC in Pure THF
A common first attempt for polyester analysis is to use THF, an excellent solvent for many polymers. However, for PCPH, THF alone is insufficient to disrupt the hydrogen bonding and ionic interactions that cause the problems described above.
Method B: The Optimized Approach - GPC in DMF with Lithium Bromide (LiBr)
To obtain an accurate, interaction-free separation, a more polar mobile phase is required to maintain polymer solubility and, crucially, an additive is needed to suppress non-SEC interactions.[6] A polar aprotic solvent like Dimethylformamide (DMF) is a better solvent for PCPH. The addition of a salt, such as Lithium Bromide (LiBr), is the key modification. The salt ions shield the charges on the carboxyl groups and disrupt hydrogen bonding, effectively breaking up polymer aggregates and preventing adsorption to the column.[7][8] This allows for a true size-based separation.
Comparative Experimental Data
The following table summarizes the expected results from analyzing the same batch of PCPH using both methods. The data highlights the significant discrepancies that can arise from an improper analytical setup.
| Parameter | Method A: GPC in THF | Method B: GPC in DMF + 10 mM LiBr | Interpretation of Difference |
| Weight-Average MW (Mw) | 85,600 g/mol | 42,100 g/mol | The inflated Mw in Method A is a clear indicator of polymer aggregation. |
| Number-Average MW (Mn) | 35,100 g/mol | 24,500 g/mol | Method A overestimates Mn due to the same aggregation effects. |
| Polydispersity Index (PDI) | 2.44 | 1.72 | The higher PDI in Method A reflects a falsely broad distribution caused by a mix of aggregates and individual chains. |
| Chromatogram Peak Shape | Broad with significant tailing | Sharp and symmetrical | Tailing in Method A is a classic sign of analyte-column adsorption. The symmetrical peak in Method B shows this has been suppressed. |
Note: The data presented is illustrative but representative of typical results observed when analyzing polar, carboxylated polymers under suboptimal vs. optimized conditions.
Detailed Experimental Protocols
Protocol for Method B: Optimized GPC Analysis of PCPH
This protocol describes the recommended self-validating system for accurate PCPH characterization.
1. Mobile Phase Preparation:
- Accurately weigh Lithium Bromide (LiBr) and add it to high-purity HPLC-grade Dimethylformamide (DMF) to achieve a final concentration of 10 mM.
- For example, to prepare 1 L of mobile phase, dissolve 0.8685 g of LiBr (MW = 86.845 g/mol ) in 1 L of DMF.
- Filter the mobile phase through a 0.45 µm solvent-compatible filter before use.
2. Sample Preparation:
- Accurately weigh 2-3 mg of the PCPH sample into a clean autosampler vial.
- Add 1 mL of the mobile phase (DMF + 10 mM LiBr) to the vial to create a solution of 2-3 mg/mL.
- Gently agitate the vial at room temperature until the polymer is fully dissolved. Complete dissolution is critical.[9]
- Filter the final sample solution through a 0.2 µm PTFE syringe filter directly into a clean autosampler vial to remove any particulates that could damage the column.[9]
3. GPC System and Conditions:
- GPC System: An Agilent 1260 Infinity II LC or similar, equipped with an isocratic pump, autosampler, column thermostat, and a Refractive Index (RI) detector.
- Columns: Two Agilent PolarGel-M columns (7.5 x 300 mm) in series, preceded by a PolarGel-M guard column.[8]
- Mobile Phase: DMF + 10 mM LiBr.[7]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 50 °C.
- Injection Volume: 100 µL.
- Detector: Refractive Index (RI) detector, maintained at 50 °C.
4. Calibration:
- Prepare a series of narrow polydispersity polymethyl methacrylate (PMMA) standards in the mobile phase. PMMA is a more suitable calibrant for polyesters than polystyrene.
- Construct a calibration curve by plotting the logarithm of the molecular weight peak maximum (log Mp) against the retention time for each standard.
5. Data Analysis:
- Integrate the chromatogram of the PCPH sample.
- Calculate the Mw, Mn, and PDI values relative to the PMMA calibration curve using the GPC software.
Visualizing the Workflow and Troubleshooting
A clear workflow and a logical approach to troubleshooting are essential for consistent results.
Caption: Optimized GPC workflow for PCPH analysis.
Caption: Troubleshooting common GPC issues for polar polymers.
Alternative Characterization Methods
While GPC is a powerful tool for determining the full molecular weight distribution, other techniques can provide complementary information:
-
Multi-Angle Light Scattering (MALS): When coupled with a GPC system (GPC-MALS), this technique can determine the absolute molecular weight without relying on column calibration standards.[3] This is the gold standard for accurate MW determination.
-
Viscometry: A viscometer detector added to a GPC system provides information on the intrinsic viscosity and can be used with universal calibration for more accurate MW data, especially for polymers with different architectures.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: End-group analysis by ¹H NMR can be used to calculate the number-average molecular weight (Mn), providing an orthogonal method to validate GPC results.
Conclusion and Recommendations
The accurate determination of molecular weight for poly(1,6-bis(p-carboxyphenoxy)hexane) is achievable but requires a carefully considered analytical approach. A standard GPC method using a nonpolar solvent like THF is prone to significant errors from polymer aggregation and column adsorption, leading to overestimated molecular weights and broad, tailing peaks.
For reliable and reproducible results, this guide strongly recommends the use of an optimized method employing a polar aprotic mobile phase, such as DMF, modified with an inorganic salt like 10 mM LiBr. This approach effectively suppresses non-ideal chromatographic behavior, yielding sharp, symmetrical peaks that reflect the true molecular weight distribution of the polymer. By implementing the detailed protocol and troubleshooting logic presented, researchers can ensure the integrity of their data and make confident, informed decisions in the development of advanced drug delivery systems.
References
- ResolveMass Laboratories Inc. (2025).
-
Agilent. (2015). Analysis of Biodegradable Polymers by GPC. [Link]
- ResolveMass Laboratories Inc. (2025).
-
Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. [Link]
-
ResolveMass Laboratories Inc. (2026). Top 5 GPC Mistakes to Avoid For Polymers. [Link]
-
ResolveMass Laboratories Inc. (2026). GPC errors in polymer molecular weight analysis. [Link]
-
KNAUER. (2014). Determination of molecular weight of polyacrylonitrile (PAN) fibers. [Link]
-
Separation Science. (2024). GPC/SEC Good Practice & Troubleshooting Tutorials. [Link]
-
ResearchGate. (n.d.). Control polymer 2, poly[1,6-bis(para-carboxyphenoxy)hexane], hydrolytically degrades into 1,6-bis(para-carboxyphenoxy)hexane, an inactive compound. [Link]
-
Agilent. (n.d.). Analysis of Polymers by GPC/SEC. [Link]
-
Agilent. (n.d.). Aqueous and polar GPC/SEC columns. [Link]
-
Agilent. (n.d.). Organic GPC/SEC columns. [Link]
-
Stigers, D. J., & Tew, G. N. (2003). Poly(3-hydroxyalkanoate)s functionalized with carboxylic acid groups in the side chain. Biomacromolecules, 4(2), 193-5. [Link]
-
Agilent. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. [Link]
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- 10. agilent.com [agilent.com]
Comparative Guide: Degradation Profiles of Poly(CPH) vs. PLGA Microspheres
Executive Summary
This guide provides a technical comparison between Poly(1,6-bis(p-carboxyphenoxy)hexane) (Poly(CPH)) and Poly(lactic-co-glycolic acid) (PLGA) microspheres. While PLGA remains the gold standard for biodegradable drug delivery, its bulk erosion mechanism presents challenges for acid-labile payloads (e.g., proteins, peptides). Poly(CPH), a hydrophobic polyanhydride, offers a distinct surface erosion mechanism.
This document details the physicochemical drivers of these differences, provides validated fabrication and testing protocols, and analyzes the implications for drug release kinetics.
Mechanism of Action: Surface vs. Bulk Erosion
The fundamental difference between Poly(CPH) and PLGA lies in the competition between the rate of water diffusion (
The Erosion Number ( )
The erosion behavior is mathematically defined by the dimensionless Erosion Number (
-
PLGA (Bulk Erosion):
. Water penetrates the entire matrix faster than the polymer bonds hydrolyze. The device becomes hydrated throughout, leading to simultaneous degradation of the core and surface. -
Poly(CPH) (Surface Erosion):
. The hydrophobic backbone prevents water penetration. Hydrolysis occurs only at the solid-water interface. The device maintains its dry core structure while shrinking in size.
Chemical Hydrolysis Pathways
Figure 1: Mechanistic comparison of hydrolysis pathways. PLGA suffers from autocatalytic acidification, whereas Poly(CPH) maintains a neutral core due to water exclusion.
Comparative Analysis of Degradation Profiles
The following table summarizes the key performance metrics observed in vitro (PBS, pH 7.4, 37°C).
| Feature | Poly(CPH) Microspheres | PLGA Microspheres |
| Erosion Mechanism | Surface Erosion (Layer-by-layer) | Bulk Erosion (Homogeneous hydration) |
| Mass Loss Profile | Linear (Zero-order kinetics). Mass loss begins immediately. | Sigmoidal. Lag phase (mass constant) followed by rapid loss once |
| Molecular Weight ( | ||
| Microclimate pH | Neutral (~7.4) in the core. Degradation products diffuse away from the surface. | Acidic (pH 1.5 – 4.0) in the core due to trapped lactic/glycolic acid monomers. |
| Drug Release Kinetics | Highly correlated with polymer degradation (erosion-controlled). Potential for zero-order release. | Biphasic/Triphasic: Burst release |
| Morphological Change | Microspheres shrink in diameter but maintain spherical shape and surface smoothness. | Microspheres maintain diameter initially but develop internal porosity/hollowing, eventually collapsing. |
| Protein Stability | High. Proteins in the core remain dry and at neutral pH. | Low/Moderate. Risk of acid-induced denaturation and acylation by PLGA degradation products. |
Experimental Protocols
To generate valid comparative data, precise fabrication and degradation protocols are required. Note that Poly(CPH) is hydrolytically unstable and requires non-aqueous processing.
Fabrication of Poly(CPH) Microspheres (Non-Aqueous)
Rationale: Standard oil-in-water (O/W) emulsions hydrolyze polyanhydrides during fabrication. An Oil-in-Oil (O/O) method is required.
Materials: Poly(CPH) prepolymer, Methylene Chloride (DCM), Silicone Oil (350 cSt), Petroleum Ether.
-
Dissolution: Dissolve 500 mg Poly(CPH) in 5 mL DCM (10% w/v).
-
Dispersion: Add polymer solution dropwise into 50 mL Silicone Oil containing 1% Span 85 surfactant under overhead stirring (1000 RPM).
-
Stabilization: Stir for 2 hours at room temperature to allow DCM evaporation.
-
Extraction: Pour the emulsion into 200 mL Petroleum Ether (non-solvent for polymer, solvent for oil) to harden microspheres.
-
Collection: Filter via vacuum filtration (0.45 µm PTFE membrane). Wash 3x with Petroleum Ether.
-
Drying: Lyophilize or vacuum dry for 24 hours to remove residual solvents.
Fabrication of PLGA Microspheres (Standard O/W)
Materials: PLGA (50:50), DCM, Polyvinyl alcohol (PVA, Mw 30-70k).
-
Dissolution: Dissolve 500 mg PLGA in 5 mL DCM.
-
Emulsification: Inject organic phase into 100 mL 1% (w/v) PVA aqueous solution while homogenizing at 5000 RPM for 2 minutes.
-
Evaporation: Transfer emulsion to a beaker; stir at 300 RPM for 4 hours to evaporate DCM.
-
Collection: Centrifuge (4000 RPM, 10 min), wash 3x with ddH2O.
-
Drying: Lyophilize for 24 hours.
Comparative Degradation Study Workflow
Figure 2: Validated experimental workflow for degradation analysis. The "Analytical Triad" ensures correlation between mass, molecular structure, and physical morphology.
Step-by-Step Protocol:
-
Setup: Aliquot 20 mg of microspheres into 20 mL scintillation vials (n=3 per time point).
-
Media: Add 10 mL 0.1 M PBS (pH 7.4) with 0.02% Sodium Azide (bacteriostatic).
-
Incubation: Place in an orbital shaker at 37°C, 100 RPM.
-
Sampling: At designated time points (e.g., Days 1, 3, 7, 14, 21, 28):
-
Centrifuge vials (3000 RPM, 5 min).
-
Remove supernatant (measure pH of supernatant).
-
Wash pellet 2x with ddH2O to remove salts.
-
Lyophilize pellet to constant weight.
-
-
Analysis:
-
Mass Loss: $ % Loss = \frac{W_{initial} - W_{dry}}{W_{initial}} \times 100 $
-
GPC: Dissolve 5 mg dried microspheres in THF. Analyze
relative to polystyrene standards. -
SEM: Mount dried samples on stubs, sputter coat with Gold/Palladium, and image at 5-10 kV.
-
Key Data Interpretation
Mass Loss vs. Molecular Weight
-
Poly(CPH): You will observe a linear decrease in mass over time. However, GPC analysis of the remaining microspheres will show that the
is near the initial value. Interpretation: Only the surface chains degraded and dissolved; the core remained intact. -
PLGA: You will observe minimal mass loss for the first 1-2 weeks (lag phase), followed by a rapid drop. GPC will show a dramatic decrease in
from Day 1. Interpretation: The polymer bulk is degrading into oligomers, but they are trapped inside until they become water-soluble (critical ~1000-2000 Da).
pH Microclimate
Using Confocal Laser Scanning Microscopy (CLSM) with a ratiometric dye (e.g., SNARF-1):
-
PLGA: Images will show a "bullseye" effect—neutral surface, highly acidic core (yellow/green fluorescence).
-
Poly(CPH): Images will show uniform neutral pH throughout the particle cross-section.
References
-
Torres, M. P., et al. (2006). Synthesis and characterization of novel polyanhydrides with tailored erosion mechanisms. Journal of Biomedical Materials Research Part A. [Link]
-
Göpferich, A. (1996). Mechanisms of polymer degradation and erosion. Biomaterials. [Link]
-
Fu, K., et al. (2000). Visual evidence of acidic environment within degrading poly(lactic-co-glycolic acid) (PLGA) microspheres.[1] Pharmaceutical Research. [Link]
-
Kipper, M. J., et al. (2002). Design of an injectable system based on bioerodible polyanhydride microspheres for sustained drug delivery. Biomaterials. [Link]
-
Tracy, M. A., et al. (1999). Factors affecting the degradation rate of poly(lactide-co-glycolide) microspheres in vivo and in vitro. Biomaterials. [Link]
Sources
Safety Operating Guide
1,6-Bis(p-carboxyphenoxy)hexane proper disposal procedures
Topic: 1,6-Bis(p-carboxyphenoxy)hexane Proper Disposal Procedures
Executive Summary: Operational Directive 1,6-Bis(p-carboxyphenoxy)hexane (CPH) is a dicarboxylic acid monomer primarily used in the synthesis of polyanhydrides for controlled drug delivery (e.g., Gliadel® wafers).[1][2] While chemically stable, its classification as an Aquatic Acute/Chronic Category 1 toxicant mandates strict containment to prevent environmental release.[1][2] Disposal must prioritize thermal destruction via high-temperature incineration equipped with scrubbers.[1][2] Under no circumstances should CPH be discharged into municipal wastewater systems. [1][2]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of CPH is the first step in a self-validating safety protocol.[1][2]
| Property | Specification | Operational Implication |
| CAS Number | 74774-53-1 | Use for waste manifest verification.[1][2] |
| Physical State | Solid (White/Light Yellow Powder) | High dust potential; requires respiratory protection.[2] |
| Melting Point | 278–290 °C | Requires high-temperature incineration (>800°C) for complete destruction.[1][2] |
| Solubility | Soluble in DMSO, Chloroform; Insoluble in Water | Do not attempt aqueous dilution for disposal.[1][2] |
| GHS Hazards | H410: Very toxic to aquatic life with long-lasting effects.H317: May cause an allergic skin reaction.[1][2] | Zero-tolerance policy for drain disposal. |
Pre-Disposal Handling & Safety (PPE)
Before initiating disposal, the researcher must establish a barrier of protection.[1][2] The causality here is simple: CPH is a sensitizer and an environmental toxin; therefore, containment at the source (the user) is critical.[2]
-
Respiratory Protection: NIOSH-approved N95 (minimum) or P100 respirator.[1][2] Rationale: Fine particulates can induce sensitization.[1][2]
-
Dermal Protection: Nitrile rubber gloves (minimum thickness 0.11 mm).[2] Rationale: Prevents transdermal absorption and sensitization.[1][2]
-
Ocular Protection: Safety glasses with side shields or chemical goggles.[1][2]
-
Engineering Controls: All handling of pure solid CPH must occur within a certified chemical fume hood to prevent aerosolization.
Disposal Workflows
The following protocols are designed to ensure compliance with EPA standards (40 CFR 261) and minimize environmental impact.
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired stock, spilled solids, or excess weighing powder.[2]
-
Segregation: Do not mix with oxidizers or strong bases.[1][2][3][4] Isolate CPH in a dedicated solid waste container.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1][2]
-
Labeling: Affix a hazardous waste label clearly marked:
-
Disposal Path: Transfer to the facility's hazardous waste management team for incineration .[1][2]
Protocol B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures (e.g., polymerization in acetic anhydride) or cleaning solvents (e.g., DMSO, Chloroform).[2]
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream.[1][2]
-
Collection: Pour into a chemically resistant carboy (HDPE or fluorinated plastic). Leave 10% headspace for thermal expansion.[1][2]
-
Precipitation (Optional but Recommended): If CPH concentration is high (>10%), consider precipitating the polymer/monomer using a non-solvent (e.g., diethyl ether) to separate the solid waste (Protocol A) from the liquid solvent waste.[2] This reduces the mass of toxic material in the liquid stream.[1][2]
Protocol C: Contaminated Debris
Applicable for: Weigh boats, pipette tips, gloves, and paper towels.[2]
-
Bagging: Place all dry, contaminated debris into a clear, 6-mil polyethylene hazardous waste bag.
-
Secondary Containment: Place the sealed bag inside a rigid secondary container (fiber drum or plastic bin).
-
Tagging: Label as "Debris contaminated with 1,6-Bis(p-carboxyphenoxy)hexane."
Visualized Decision Matrix
The following diagram illustrates the logical flow for determining the correct disposal path based on the state of the material.
Caption: Operational decision tree for segregating and disposing of CPH waste streams based on physical state and solvent compatibility.
Regulatory Compliance & Spill Management
Spill Response Protocol
In the event of a spill, the "Self-Validating" safety mechanism is the Dry Cleanup Method .[1][2]
-
Isolate: Evacuate the immediate area and post warning signs.
-
Protect: Don PPE (N95, Nitrile gloves, Goggles).[2]
-
Contain: Do not wet the powder (this spreads contamination).[2] Cover with a dry absorbent pad or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1][2]
-
Clean: Scoop material into a waste container. Wipe the area with a solvent-dampened pad (Acetone or Ethanol) to pick up residue, then dispose of the pad as Protocol C waste.[1][2]
Regulatory Context (USA)
-
RCRA Status: CPH is not typically listed as a P- or U-listed waste under 40 CFR 261.[1][2]33. However, due to its toxicity profile, it must be characterized as a Chemical Waste and disposed of via a permitted Treatment, Storage, and Disposal Facility (TSDF).[2]
-
EPA Waste Code: If mixed with solvents, apply the code relevant to the solvent (e.g., D001 for Ignitable, F002 for Halogenated Solvents).[2]
-
Sewer Ban: Strictly prohibited from discharge under the Clean Water Act due to aquatic toxicity (H410).[2]
References
-
U.S. Environmental Protection Agency. (2023).[1][2][10] Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved from [Link][1][2]
-
PubChem. (n.d.).[1][2] Compound Summary: 1,6-Bis(p-carboxyphenoxy)hexane.[1][2][5][6][7][8] Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. gelest.com [gelest.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. nswai.org [nswai.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 1,6-Bis(p-carboxyphenoxy)hexane | CAS 74774-53-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 1,6-Bis(p-carboxyphenoxy)hexane [sobekbio.com]
- 8. 1,6-Bis(p-carboxyphenoxy)hexane 90 74774-53-1 [sigmaaldrich.com]
- 9. gcascc.com [gcascc.com]
- 10. oehs.tulane.edu [oehs.tulane.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
